L-(-)-Ornithine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,5-diaminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLPHDHHMVZTML-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-12-5 | |
| Record name | L-Ornithine homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00883219 | |
| Record name | L-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index], Solid | |
| Record name | Ornithine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19054 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Appreciable, 620 mg/mL | |
| Record name | Ornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70-26-8, 25104-12-5, 3184-13-2 | |
| Record name | L-(-)-Ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025104125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ornithine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Ornithine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNITHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E524N2IXA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
| Record name | Ornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
L Ornithine Biosynthesis and Interconnected Metabolic Pathways
Endogenous Biosynthesis of L-Ornithine
The endogenous production of L-ornithine is crucial for maintaining nitrogen homeostasis and for the synthesis of essential biomolecules. The primary routes of L-ornithine synthesis involve the catabolism of L-arginine and the conversion of precursor molecules like L-glutamate.
The most direct pathway for L-ornithine synthesis in many organisms is the hydrolysis of L-arginine, a reaction catalyzed by the enzyme arginase. creative-proteomics.comnih.gov This manganese-containing enzyme is a key component of the urea (B33335) cycle, where it facilitates the final step of converting L-arginine into L-ornithine and urea. nih.govbenthamopenarchives.com This process is fundamental for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism. creative-proteomics.com The L-ornithine produced is then recycled within the urea cycle to continue the process of nitrogen waste removal. wikipedia.org
There are two main isoforms of arginase: Arginase I, which is primarily cytosolic and highly expressed in the liver, and Arginase II, which is located in the mitochondria and found in various tissues. benthamopenarchives.com The activity of arginase is subject to regulation by various factors, including the availability of its substrate, L-arginine, and competitive inhibition by L-ornithine itself. nih.gov
Table 1: Key Enzymes in L-Ornithine Synthesis from L-Arginine
| Enzyme | Substrate | Product(s) | Cellular Location |
|---|
Beyond its production from L-arginine, L-ornithine can be synthesized de novo from other precursors, with L-glutamate being a central starting point in many organisms. nih.govusda.gov This pathway involves a series of enzymatic reactions that convert L-glutamate into L-ornithine. Key intermediates in this process include N-acetylglutamate, N-acetyl-γ-glutamyl-phosphate, N-acetylglutamate-γ-semialdehyde, and N-acetylornithine. usda.govnih.gov
L-proline can also serve as a precursor for L-ornithine synthesis. nih.govnih.gov The conversion of proline to ornithine involves the enzyme ornithine aminotransferase, which catalyzes the reversible transamination of L-ornithine to glutamate-γ-semialdehyde, an intermediate that can be further metabolized. nih.govnih.gov
L-citrulline, another intermediate of the urea cycle, is directly linked to L-ornithine metabolism. creative-proteomics.com While L-ornithine is a precursor for L-citrulline synthesis via ornithine transcarbamylase, L-citrulline can also be recycled back to L-arginine, which can then be acted upon by arginase to produce L-ornithine. wikipedia.orgnih.gov
Table 2: Precursors and Key Intermediates in L-Ornithine Biosynthesis
| Precursor/Intermediate | Role in L-Ornithine Synthesis |
|---|---|
| L-Glutamate | Primary precursor for de novo synthesis in many organisms. nih.govusda.gov |
| L-Proline | Can be converted to L-ornithine via ornithine aminotransferase. nih.gov |
| L-Citrulline | An intermediate in the urea cycle that is metabolically linked to L-ornithine. creative-proteomics.comwikipedia.org |
| N-Acetylglutamate | An essential intermediate in the synthesis of L-ornithine from L-glutamate in some pathways. usda.govnih.gov |
The specific pathways and regulatory mechanisms of L-ornithine biosynthesis exhibit notable differences across mammals, plants, and microbes.
In mammals, L-ornithine biosynthesis is intrinsically linked to the urea cycle, which primarily occurs in the liver and to a lesser extent in the kidneys. creative-proteomics.com The synthesis from L-arginine via arginase is a key reaction. creative-proteomics.com De novo synthesis from L-glutamate and L-proline also occurs, particularly in non-hepatic tissues where the primary role of the urea cycle may be arginine biosynthesis. wikipedia.orgnih.gov The conversion of L-glutamate to L-glutamate-γ-semialdehyde is a critical step, which can then be converted to L-ornithine. nih.gov Ornithine aminotransferase plays a crucial role in the interconversion of ornithine and proline precursors. nih.gov
In plants, L-ornithine is a central metabolite that serves as a precursor for the synthesis of arginine, proline, and various secondary metabolites like alkaloids. usda.govmdpi.com The primary pathway for L-ornithine synthesis in plants starts from L-glutamate. usda.gov This pathway involves the acetylation of glutamate (B1630785) to form N-acetylglutamate, followed by a series of reactions catalyzed by enzymes such as N-acetylglutamate kinase and N-acetylornithine aminotransferase to eventually yield L-ornithine. usda.govmdpi.com Unlike in mammals where the urea cycle is primarily for nitrogen excretion, in plants, the arginine biosynthetic pathway, which includes L-ornithine synthesis, is crucial for nitrogen storage and transport. researchgate.netnih.gov The regulation of this pathway is tightly controlled, with N-acetylglutamate kinase being a key regulatory enzyme that is subject to feedback inhibition by L-arginine. mdpi.comnih.gov
Microbial biosynthesis of L-ornithine is of significant interest for industrial applications, with organisms like Corynebacterium glutamicum and Escherichia coli being extensively studied and engineered for L-ornithine production. nih.govnih.gov In many bacteria, L-ornithine is synthesized from L-glutamate through a pathway involving acetylated intermediates, similar to the plant pathway. wikipedia.orgnih.gov The key enzymes in this pathway include N-acetylglutamate synthase, N-acetylglutamate kinase, N-acetyl-gamma-glutamyl-phosphate reductase, acetylornithine aminotransferase, and ornithine acetyltransferase. nih.gov The regulation of L-ornithine biosynthesis in microbes is often subject to feedback inhibition by L-arginine. nih.govresearchgate.net Metabolic engineering strategies to enhance L-ornithine production often focus on overcoming these regulatory mechanisms and optimizing the flux through the biosynthetic pathway. nih.govnih.govresearchgate.net Some bacteria can also synthesize L-ornithine from L-arginine via arginase. researchgate.net
Table 3: Comparison of L-Ornithine Biosynthesis Pathways
| Feature | Mammals | Plants | Microbes |
|---|---|---|---|
| Primary Precursor | L-Arginine, L-Glutamate | L-Glutamate | L-Glutamate |
| Key Pathway | Urea Cycle, De novo synthesis from glutamate/proline | De novo synthesis from glutamate | De novo synthesis from glutamate (acetylated pathway) |
| Primary Function | Nitrogen excretion (urea cycle), Arginine synthesis | Nitrogen storage and transport, Precursor for other metabolites | Amino acid metabolism, Industrial production |
| Key Regulatory Enzyme | Arginase, Ornithine aminotransferase | N-acetylglutamate kinase | N-acetylglutamate kinase, Arginine repressor protein (ArgR) |
Distinct Biosynthetic Pathways Across Biological Kingdoms
L-Ornithine as a Central Intermediate in the Urea Cycle
L-ornithine is a key component of the urea cycle, a metabolic pathway primarily occurring in the liver that converts toxic ammonia into the less toxic compound, urea, for excretion. wikipedia.orgnih.gov The cycle's efficiency is paramount for preventing the harmful accumulation of ammonia in the body. nih.gov
Mechanism of Ammonia Detoxification via the Urea Cycle
The urea cycle is the primary mechanism for the detoxification of ammonia, a byproduct of amino acid catabolism. nih.gov This process involves a series of five enzymatic reactions that begin in the mitochondria of liver cells and continue in the cytoplasm. nih.gov The cycle effectively converts two molecules of ammonia and one molecule of bicarbonate into one molecule of urea. L-ornithine acts as a carrier molecule within this cycle, being regenerated at the end of each turn to facilitate the continuous detoxification of ammonia. weizmann.ac.il
Enzymatic Transformations Involving L-Ornithine within the Urea Cycle
Within the mitochondrial matrix, L-ornithine reacts with carbamoyl (B1232498) phosphate (B84403) to form L-citrulline. This reaction is catalyzed by the enzyme Ornithine Transcarbamylase (OTC). researchgate.netlibretexts.org OTC is a trimeric enzyme with active sites located at the interface between its subunits. wikipedia.orgnih.gov The catalytic mechanism of OTC follows an ordered bi-bi reaction, where carbamoyl phosphate binds first to the enzyme, inducing a conformational change that facilitates the subsequent binding of L-ornithine. nih.govfrontiersin.org The δ-amino group of L-ornithine then performs a nucleophilic attack on the carbonyl carbon of carbamoyl phosphate, leading to the formation of a tetrahedral intermediate. ebi.ac.uk This intermediate then collapses, releasing L-citrulline and inorganic phosphate. ebi.ac.uk
Table 1: Kinetic Properties of Human Ornithine Transcarbamylase (OTC)
| Substrate | Km (mM) | Vmax (μmol/mg/h) |
|---|---|---|
| L-Ornithine | 0.1 - 0.7 | 500 - 1500 |
| Carbamoyl Phosphate | 0.02 - 0.1 | 500 - 1500 |
Note: Values can vary depending on experimental conditions.
Carbamoyl Phosphate Synthetase 1 (CPS1) catalyzes the first and rate-limiting step of the urea cycle, the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and ATP. nih.gov The activity of CPS1 is allosterically activated by N-acetylglutamate (NAG). byjus.com L-ornithine does not directly activate CPS1 but plays an indirect role. The synthesis of NAG from glutamate and acetyl-CoA is catalyzed by N-acetylglutamate synthase (NAGS). wikipedia.org The activity of NAGS is stimulated by arginine. byjus.com As the urea cycle proceeds, L-ornithine is a precursor for the synthesis of arginine. Therefore, an adequate supply of L-ornithine contributes to the maintenance of arginine levels, which in turn promotes the synthesis of NAG and the subsequent activation of CPS1, ensuring the efficient entry of ammonia into the urea cycle.
L-Ornithine in Polyamine Biosynthesis
Beyond its role in the urea cycle, L-ornithine is a crucial precursor for the biosynthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). weizmann.ac.il These polyamines are small, positively charged molecules that are essential for various cellular processes, including cell growth, differentiation, and DNA stabilization. wikipedia.org
The first and rate-limiting step in polyamine synthesis is the decarboxylation of L-ornithine to form putrescine. nih.gov This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC). wikipedia.org The activity of ODC is tightly regulated in response to various cellular signals. nih.govpsu.edu Putrescine is then converted to spermidine and subsequently to spermine through the addition of aminopropyl groups derived from S-adenosylmethionine. weizmann.ac.ilresearchgate.net
Table 2: Key Enzymes in Polyamine Biosynthesis from L-Ornithine
| Enzyme | Substrate(s) | Product(s) | Function |
|---|---|---|---|
| Ornithine Decarboxylase (ODC) | L-Ornithine | Putrescine, CO2 | Rate-limiting step in polyamine synthesis |
| Spermidine Synthase | Putrescine, dcSAM | Spermidine, MTA | Synthesis of spermidine |
| Spermine Synthase | Spermidine, dcSAM | Spermine, MTA | Synthesis of spermine |
dcSAM: decarboxylated S-adenosylmethionine; MTA: 5'-methylthioadenosine
Decarboxylation to Putrescine via Ornithine Decarboxylase (ODC) Activity
The initial and rate-limiting step in the biosynthesis of polyamines is the decarboxylation of L-ornithine to form putrescine. wikipedia.org This irreversible reaction is catalyzed by the enzyme ornithine decarboxylase (ODC), a highly regulated enzyme essential for cell growth. wikipedia.orgnih.gov The ODC enzyme removes the carboxyl group from L-ornithine, releasing carbon dioxide and yielding the diamine putrescine. youtube.com This reaction is the committed step in polyamine synthesis, highlighting the importance of ODC in controlling the production of these vital molecules. wikipedia.org The activity of ODC is fundamental for producing the necessary polyamines to stabilize newly synthesized DNA. wikipedia.org In humans, ODC is a homodimer protein composed of 461 amino acids. wikipedia.org The synthesis of putrescine from ornithine is a primary pathway in healthy living cells for producing this foundational polyamine. wikipedia.org
Subsequent Synthesis of Spermidine and Spermine
Following its synthesis from L-ornithine, putrescine serves as the direct precursor for the higher polyamines, spermidine and spermine. researchgate.net The synthesis of spermidine is catalyzed by the enzyme spermidine synthase. wikipedia.org This enzyme facilitates the transfer of an aminopropyl group from a donor molecule, S-adenosylmethioninamine (decarboxylated S-adenosyl methionine), to putrescine. wikipedia.orgnih.gov
The pathway continues with the conversion of spermidine to spermine, a reaction catalyzed by spermine synthase. nih.gov Similar to the previous step, this process involves the addition of another aminopropyl group from S-adenosylmethioninamine to spermidine. wikipedia.orgnih.gov This sequential addition of aminopropyl groups to the putrescine backbone results in the formation of the more complex polyamines, spermidine and spermine, which are involved in a wide array of cellular regulatory processes. nih.gov
Cellular and Physiological Significance of Polyamines
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules that are indispensable for a multitude of cellular processes. mdpi.comnih.gov Their positive charges allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby playing essential roles in cellular growth, gene regulation, and stress responses. nih.govmdpi.com The intracellular concentrations of polyamines are tightly regulated to maintain cellular homeostasis. mdpi.comphysiology.org
Key functions of polyamines are diverse and critical for cell viability and function. They are involved in stabilizing DNA structure, participating in DNA double-strand break repair, and acting as antioxidants. wikipedia.org Furthermore, polyamines are crucial for cell proliferation, differentiation, apoptosis (programmed cell death), autophagy, and ion channel function. nih.govphysiology.orgphysiology.org Their involvement in protein synthesis is also significant, particularly through the hypusination of the translation factor eIF5A. mdpi.comnih.gov Due to their central role in cell proliferation, polyamine metabolism is a key area of research, especially in the context of rapidly dividing cells. bohrium.com A decline in polyamine levels is associated with aging, whereas elevated levels are often linked to proliferative conditions. mdpi.comphysiology.org
Table 1: Key Cellular and Physiological Functions of Polyamines
| Function | Description | References |
|---|---|---|
| Gene Regulation | Polyamines interact with nucleic acids to stabilize their structure and modulate gene expression. | mdpi.com, nih.gov |
| Cell Proliferation | Essential for cell growth, division, and differentiation. | physiology.org, nih.gov, physiology.org |
| Protein Synthesis | Involved in post-translational modifications, such as the hypusination of eIF5A. | mdpi.com, nih.gov |
| Autophagy | Play a role in the cellular process of degrading and recycling cellular components. | physiology.org, mdpi.com |
| Apoptosis | Involved in the regulation of programmed cell death. | physiology.org, nih.gov |
| Stress Response | Help protect cells from various stressors, including oxidative stress. | mdpi.com, wikipedia.org |
| Ion Channel Function | Modulate the activity of various ion channels in the cell membrane. | physiology.org |
L-Ornithine and its Connection to Glutamate and Proline Metabolism
L-ornithine is a key intermediate that links the metabolism of several amino acids, notably glutamate and proline. usda.gov These interconversion pathways are vital for maintaining nitrogen balance and providing precursors for various biosynthetic processes.
Role of Ornithine Aminotransferase (OAT) in Glutamate Production
The enzyme ornithine aminotransferase (OAT) catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate. cornell.edunih.gov This transamination reaction yields glutamate-γ-semialdehyde (GSA) and L-glutamate. cornell.edunih.govresearchgate.net OAT is a mitochondrial enzyme that is found in various tissues, including the liver, kidney, intestine, and brain. cornell.edunih.gov The reaction generally favors the formation of glutamate from ornithine. nih.govresearchgate.net
The GSA produced in this reaction is in spontaneous equilibrium with its cyclic form, pyrroline-5-carboxylate (P5C). nih.govtandfonline.com Therefore, OAT plays a crucial role in connecting ornithine metabolism with the glutamate "crossway," influencing the production of signaling molecules and mediators such as glutamate itself. cornell.edunih.govresearchgate.net This pathway is a significant contributor to the synthesis of glutamate in various metabolic contexts.
Interconversion Pathways between L-Ornithine and L-Proline
The metabolic pathways of L-ornithine and L-proline are interconnected, with glutamate-γ-semialdehyde (GSA) and its cyclic form, pyrroline-5-carboxylate (P5C), serving as common intermediates. tandfonline.comwikipedia.org Proline can be synthesized from L-glutamate via GSA/P5C. wikipedia.org The OAT-catalyzed conversion of ornithine to GSA/P5C provides an alternative route for proline biosynthesis. tandfonline.comwikipedia.org
Conversely, proline can be catabolized back to glutamate. The pathways that link arginine, glutamate, and proline are bidirectional, and the net flow depends on the specific cell type and its developmental or physiological state. wikipedia.org For instance, ornithine can be converted into proline through the action of ornithine aminotransferase, followed by the reduction of the resulting P5C. wikipedia.org In neonatal pigs, the small intestine is a primary site for the interconversion of proline, ornithine, and arginine. nih.gov
Interconnections with Other Nitrogen Metabolism and Signaling Pathways
L-ornithine's metabolic significance extends beyond the urea cycle and polyamine synthesis, positioning it at a crossroads of nitrogen metabolism. usda.gov It is a central molecule in the interconversion of glutamate, arginine, and proline. usda.gov The synthesis and metabolism of L-ornithine are tightly linked with pathways that regulate the balance between the urea cycle and the synthesis of L-arginine, ensuring that sufficient intermediates are available for various biosynthetic processes. creative-proteomics.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| L-Ornithine |
| Putrescine |
| Spermidine |
| Spermine |
| Glutamate (L-glutamate) |
| Proline (L-proline) |
| Carbon dioxide |
| S-adenosylmethioninamine |
| α-ketoglutarate |
| Glutamate-γ-semialdehyde (GSA) |
| Pyrroline-5-carboxylate (P5C) |
| L-Arginine |
| Citrulline |
| Nitric oxide (NO) |
| γ-aminobutyric acid (GABA) |
| Urea |
Involvement in Nitric Oxide (NO) Production via L-Citrulline
L-ornithine plays a pivotal role in the endogenous synthesis of nitric oxide (NO), a key signaling molecule involved in vasodilation and other physiological processes. nih.gov L-ornithine is a precursor for the synthesis of L-citrulline within the urea cycle. creative-proteomics.com L-citrulline can be converted to L-arginine, which is the direct substrate for nitric oxide synthase (NOS) enzymes to produce NO. nih.govconsensus.app Ingested L-citrulline can bypass hepatic metabolism and be converted to L-arginine in other tissues, thereby increasing the bioavailability of L-arginine for NO synthesis. nih.gov This pathway is significant because oral L-arginine supplementation is less effective due to extensive first-pass metabolism. jci.org Therefore, by serving as a precursor to L-citrulline, L-ornithine contributes to the sustained production of NO.
Subcellular Compartmentation of L-Ornithine Metabolism
The metabolic pathways involving L-ornithine are compartmentalized between the mitochondria and the cytosol, a separation that is crucial for the regulation and efficiency of these processes.
Mitochondrial Localization of Key Enzymes
Several key enzymes in L-ornithine metabolism are located within the mitochondria. Ornithine transcarbamylase (OTC), a critical enzyme in the urea cycle, is found in the mitochondrial matrix. frontiersin.orgnih.gov OTC catalyzes the reaction between L-ornithine and carbamoyl phosphate to form L-citrulline. wikipedia.org For this to occur, L-ornithine produced in the cytosol must be transported into the mitochondria via the mitochondrial ornithine transporter (ORC). lum.it In some organisms, enzymes for ornithine synthesis from glutamate, such as pyrroline-5-carboxylate synthase, are also located in the mitochondria. researchgate.net
Cytosolic Pathways and Metabolic Fluxes
The later steps of the urea cycle, which involve L-ornithine, occur in the cytosol. After its synthesis in the mitochondria, L-citrulline is transported to the cytosol. Here, argininosuccinate synthase and argininosuccinate lyase catalyze the conversion of L-citrulline to L-arginine. mdpi.com Finally, the cytosolic enzyme arginase acts on L-arginine to produce L-ornithine and urea. embopress.org This newly synthesized L-ornithine can then be transported back into the mitochondria to continue the cycle. This metabolic flux of intermediates between the mitochondria and the cytosol is essential for the proper functioning of the urea cycle and related pathways. nih.gov
Regulatory Mechanisms of L-Ornithine Synthesis and Metabolism
The synthesis and metabolism of L-ornithine are tightly regulated to meet the metabolic needs of the cell and maintain nitrogen balance. This regulation occurs through various mechanisms, including allosteric control and feedback inhibition.
Allosteric Regulation and Feedback Inhibition
A primary mechanism for regulating L-ornithine biosynthesis is feedback inhibition, where the end product of a pathway inhibits an earlier enzymatic step. bioninja.com.aulibretexts.org The biosynthesis of L-ornithine from glutamate is subject to such regulation. For instance, in some microorganisms, the enzymatic activity of N-acetylglutamate kinase, a key enzyme in the synthesis of L-ornithine, is inhibited by the end products L-arginine and L-citrulline. nih.govfrontiersin.org This prevents the overproduction of these amino acids. Similarly, ornithine acetyltransferase activity can be inhibited by L-ornithine itself. nih.gov In the broader context of the urea cycle, N-acetylglutamate acts as a mandatory positive allosteric effector of carbamoyl phosphate synthetase I (CPS1), the enzyme that produces carbamoyl phosphate, a substrate for ornithine transcarbamylase. nih.gov This demonstrates how allosteric activation is also crucial in regulating the flow of metabolites through pathways involving L-ornithine.
| Enzyme | Regulatory Molecule(s) | Effect | Metabolic Pathway |
| N-acetylglutamate kinase | L-arginine, L-citrulline | Inhibition | L-ornithine biosynthesis |
| Ornithine acetyltransferase | L-ornithine | Inhibition | L-ornithine biosynthesis |
| Carbamoyl phosphate synthetase I | N-acetylglutamate | Activation | Urea Cycle |
Transcriptional and Post-Translational Control of Enzyme Activity
The biosynthesis of L-ornithine and the flux through its interconnected metabolic pathways are meticulously regulated at both the transcriptional and post-translational levels. This intricate control ensures that the cellular concentrations of L-ornithine and its derivatives are maintained in response to developmental cues, nutritional status, and other external stimuli. Key enzymes in these pathways are subject to a variety of regulatory mechanisms, including control of gene expression by transcription factors and signaling molecules, as well as direct modulation of enzyme activity through allosteric regulation and post-translational modifications.
Transcriptional Control
The expression of genes encoding enzymes involved in L-ornithine metabolism is tightly controlled by a network of transcription factors and signaling pathways. This level of regulation allows for long-term adaptation to changing cellular needs.
One of the most extensively studied enzymes in this context is Ornithine Decarboxylase (ODC) , which catalyzes the first committed step in polyamine biosynthesis. The ODC gene is a target of the c-Myc oncogene, a key regulator of cell growth and proliferation. The ODC gene contains a conserved binding site for c-Myc, with the sequence CACGTG , located in its first intron. nih.govnih.govpnas.org The binding of c-Myc to this site potently transactivates the ODC promoter, leading to increased ODC expression. nih.govnih.gov In addition to c-Myc, the transcription factor Sp1 is a major positive regulator of ODC transcription, binding to GC-rich motifs in the ODC promoter. wikipedia.org
Arginase , which hydrolyzes L-arginine to L-ornithine and urea, is another key enzyme subject to transcriptional control, particularly in the context of the immune response. The expression of arginase-1 (ARG1) is induced by the cytokines Interleukin-4 (IL-4) and Transforming Growth Factor-beta (TGF-β) . The signaling pathway initiated by IL-4 involves the activation of the transcription factor STAT6 . nih.govnih.gov A composite DNA response element containing binding sites for both STAT6 and C/EBPβ has been identified in the murine arginase-1 promoter, which is required for IL-4-inducible expression. nih.gov TGF-β, on the other hand, activates the SMAD signaling pathway. mdpi.comresearchgate.net The activation of SMAD2/3, which then partners with SMAD4, leads to the expression of ARG1. mdpi.com
The expression of Ornithine Transcarbamoylase (OTC) , a key enzyme in the urea cycle, is also regulated at the transcriptional level, responding to hormonal and dietary signals. biorxiv.orgelsevierpure.com For instance, a high-protein diet can lead to an increase in the expression of urea cycle enzymes, including OTC, a response that may be mediated by AMP-activated protein kinase (AMPK) signaling. nih.govnih.gov
Table 1: Transcriptional Regulators of Key Enzymes in L-Ornithine Metabolism
| Enzyme | Gene | Transcription Factor/Signaling Pathway | Binding Site/Response Element | Effect on Transcription |
|---|---|---|---|---|
| Ornithine Decarboxylase (ODC) | ODC1 | c-Myc | CACGTG (in intron 1) nih.govnih.govpnas.org | Activation nih.govnih.gov |
| Ornithine Decarboxylase (ODC) | ODC1 | Sp1 | GC-rich motifs wikipedia.org | Activation |
| Arginase-1 (ARG1) | ARG1 | IL-4 / STAT6 | Composite STAT6 and C/EBPβ sites nih.gov | Induction nih.gov |
| Arginase-1 (ARG1) | ARG1 | TGF-β / SMAD | - | Induction mdpi.com |
| Ornithine Transcarbamoylase (OTC) | OTC | High-Protein Diet / AMPK | - | Induction nih.govnih.gov |
Post-Translational Control
In addition to transcriptional regulation, the activity of enzymes in L-ornithine metabolic pathways is also finely tuned by post-translational mechanisms. These modifications provide a more rapid means of controlling enzymatic activity in response to immediate cellular needs.
A prominent example of post-translational control is the regulation of Ornithine Decarboxylase (ODC) by antizyme . Antizyme is a protein whose synthesis is induced by high levels of polyamines. microbialcell.com It binds to ODC monomers, targeting them for degradation by the 26S proteasome in a ubiquitin-independent manner. uni-koeln.denih.govembopress.org This process is facilitated by the C-terminal region of ODC, which contains a degradation signal. nih.govembopress.org The binding of antizyme to ODC promotes a conformational change that exposes this degradation signal, leading to its recognition and degradation by the proteasome. microbialcell.com
N-acetylglutamate synthase (NAGS) , the enzyme that produces the essential allosteric activator of the first enzyme of the urea cycle, is itself allosterically regulated by L-arginine. In microorganisms, L-arginine acts as a feedback inhibitor of NAGS. nih.govnih.gov However, in mammals, L-arginine functions as an activator of NAGS. nih.govbiorxiv.org L-arginine binds to a conserved site in the N-terminal kinase-like domain of NAGS. nih.govmdpi.com This binding induces a conformational change that is transmitted to the C-terminal catalytic domain, modulating its activity. nih.gov
Ornithine Aminotransferase (OAT) is also subject to post-translational modification. The attachment of the cofactor pyridoxal 5'-phosphate (PLP) to a specific lysine residue (Lys292 in rat liver OAT) is essential for its catalytic activity. nih.govwikipedia.org The mature, active form of OAT is generated through post-translational proteolytic cleavage of a precursor protein. nih.gov
Table 2: Post-Translational Control of Key Enzymes in L-Ornithine Metabolism
| Enzyme | Regulatory Mechanism | Effector Molecule/Protein | Site of Action | Consequence |
|---|---|---|---|---|
| Ornithine Decarboxylase (ODC) | Proteasomal Degradation | Antizyme | C-terminal degradation domain nih.govembopress.org | Decreased ODC levels |
| N-acetylglutamate synthase (NAGS) | Allosteric Regulation | L-arginine | N-terminal kinase-like domain nih.govmdpi.com | Activation (mammals) or Inhibition (microorganisms) nih.govnih.govbiorxiv.org |
| Ornithine Aminotransferase (OAT) | Cofactor Attachment | Pyridoxal 5'-phosphate (PLP) | Lysine 292 (rat liver) nih.gov | Essential for activity |
| Ornithine Aminotransferase (OAT) | Proteolytic Cleavage | - | Ala 25-Thr 26 (rat liver) nih.gov | Maturation of the enzyme |
Physiological and Cellular Functions of L Ornithine
Fundamental Role in Ammonia (B1221849) Homeostasis and Nitrogen Clearance
L-ornithine is a key component of the urea (B33335) cycle, a metabolic pathway primarily occurring in the liver that is responsible for the detoxification of ammonia. creative-proteomics.comnbinno.com Ammonia, a toxic byproduct of amino acid catabolism, can have detrimental effects on the body, particularly the central nervous system, if not efficiently removed. creative-proteomics.comnbinno.com
The urea cycle, also known as the ornithine cycle, converts ammonia into urea, a less toxic compound that can be safely excreted in the urine. nbinno.comsigmaaldrich.com L-ornithine acts as a catalyst in this cycle. The process begins with the enzyme arginase hydrolyzing L-arginine to produce L-ornithine and urea. creative-proteomics.compatsnap.com L-ornithine then combines with carbamoyl (B1232498) phosphate (B84403) to form L-citrulline, a reaction catalyzed by ornithine transcarbamylase. creative-proteomics.compatsnap.com This series of reactions continues, ultimately regenerating L-ornithine to perpetuate the cycle and ensure the continuous clearance of ammonia. creative-proteomics.com
By facilitating the conversion of ammonia to urea, L-ornithine is vital for maintaining nitrogen balance and preventing the accumulation of toxic ammonia in the body. creative-proteomics.comnbinno.com In conditions of impaired liver function, where the urea cycle is compromised, ammonia levels can rise, leading to a condition known as hyperammonemia. creative-proteomics.comnih.gov
| Key Components of the Urea Cycle | Function |
| L-Ornithine | Acts as a catalyst and an intermediate in the cycle. |
| Ammonia (NH3) | The toxic byproduct of amino acid metabolism that is detoxified. |
| Urea | The less toxic end product that is excreted in urine. |
| L-Arginine | An amino acid that is hydrolyzed to produce L-ornithine and urea. |
| L-Citrulline | An amino acid formed from the combination of L-ornithine and carbamoyl phosphate. |
Contribution to Tissue Regeneration and Repair Processes
L-ornithine is involved in several processes that contribute to the regeneration and repair of tissues throughout the body. creative-proteomics.comcaringsunshine.com
L-ornithine aids in muscle repair and recovery, particularly after physical exertion. nbinno.comnih.gov Intense exercise leads to the accumulation of ammonia in the muscles, which can contribute to fatigue. nbinno.comcaringsunshine.com By enhancing the efficiency of the urea cycle, L-ornithine helps to clear this excess ammonia, thereby reducing muscle fatigue and promoting faster recovery. nbinno.comnbinno.com
L-ornithine serves as a precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). patsnap.comnih.gov This conversion is initiated by the enzyme ornithine decarboxylase. creative-proteomics.com Polyamines are crucial for cell growth, differentiation, and proliferation, all of which are fundamental to tissue repair. patsnap.com They play a role in the synthesis of DNA, RNA, and proteins, thereby indirectly influencing protein synthesis and supporting the rebuilding of damaged tissues. nih.gov
L-ornithine contributes to the synthesis of collagen, a primary structural protein in connective tissues, through its conversion to the amino acid proline. patsnap.comnih.gov Proline is an essential component of collagen, and an adequate supply is necessary for wound healing and tissue repair. nih.govnih.gov Studies have shown that supplementation with L-ornithine can increase the levels of proline and enhance collagen deposition at the site of an injury, thereby improving wound strength and healing. johnshopkins.edunih.gov
| Role of L-Ornithine in Tissue Repair | Mechanism |
| Muscle Recovery | Enhances ammonia clearance, reducing exercise-induced fatigue. nbinno.comcaringsunshine.com |
| Protein Synthesis | Acts as a precursor to polyamines, which are essential for cell growth and proliferation. creative-proteomics.compatsnap.com |
| Collagen Synthesis | Is converted to proline, a key component of collagen, aiding in wound healing. patsnap.comnih.gov |
Endocrine System Interactions and Hormonal Regulation
L-ornithine has been shown to interact with the endocrine system, most notably by influencing the secretion of growth hormone. creative-proteomics.com
Several studies have indicated that L-ornithine can stimulate the pituitary gland to release growth hormone (GH). scirp.orggrandhoyo-aminoacid-en.com Growth hormone is an anabolic hormone that plays a significant role in cell growth, regeneration, and metabolism. creative-proteomics.com The mechanism by which L-ornithine stimulates GH release is thought to involve the suppression of somatostatin, a hormone that inhibits GH secretion. creative-proteomics.com
Research suggests that L-ornithine may also stimulate GH secretion through the ghrelin system. nih.govrsc.org Intraduodenal administration of L-ornithine has been found to increase the expression of ghrelin mRNA in the duodenum, which in turn can stimulate the release of growth hormone. nih.govrsc.org This effect appears to be mediated through the sympathetic nervous system. nih.govrsc.org The combination of L-ornithine with L-arginine has been reported to have a synergistic effect on GH secretion. creative-proteomics.com
Hypothalamic-Pituitary Axis Modulation
L-ornithine exerts a modulatory influence on the hypothalamic-pituitary-adrenal (HPA) axis, a primary neuroendocrine system that governs responses to stress and regulates numerous physiological processes. nih.govwikipedia.org Research indicates that L-ornithine can influence the secretion of key hormones from the pituitary gland and adrenal cortex, thereby affecting stress responses, mood, and sleep.
Studies have demonstrated that L-ornithine supplementation can lead to a reduction in cortisol levels, a primary stress hormone produced by the adrenal glands. landyschemist.comselfdecode.com A randomized, placebo-controlled trial found that L-ornithine intake significantly lowered serum cortisol levels and improved the cortisol/DHEA-S (dehydroepiandrosterone-sulfate) ratio in healthy individuals experiencing stress. nih.govnaturalhealthresearch.org This suggests a potential role for L-ornithine in mitigating the physiological impact of stress by attenuating HPA axis hyperactivity. nih.govcaringsunshine.com The mechanism may involve the regulation of the HPA axis, leading to reduced cortisol secretion during stressful situations. landyschemist.com
Furthermore, L-ornithine has been shown to stimulate the release of growth hormone (GH) from the anterior pituitary gland. creative-proteomics.comdrugbank.com This effect is thought to be mediated through the suppression of somatostatin, a hormone that inhibits GH release. creative-proteomics.com Some studies suggest that L-ornithine's influence on GH secretion is dependent on the ghrelin system, as its GH-releasing activity was blocked by a ghrelin receptor antagonist in animal models. rsc.orgrsc.org The stimulation of GH is an anabolic process that promotes cell growth and regeneration. creative-proteomics.com
The following table summarizes findings from studies on the effect of L-ornithine on HPA axis hormones:
| Hormone | Effect of L-ornithine | Study Finding |
| Cortisol | Decrease | Supplementation significantly lowered serum cortisol levels in stressed individuals. selfdecode.comnih.gov |
| Growth Hormone (GH) | Increase | L-ornithine, particularly in combination with L-arginine, can enhance GH secretion. creative-proteomics.comwarddeanmd.com |
Immunomodulatory Properties
L-ornithine plays a significant role in modulating the immune system, influencing the activity of various immune cells and the production of inflammatory mediators. Its immunomodulatory effects are closely linked to its metabolic pathways, particularly its relationship with L-arginine and the production of polyamines.
L-ornithine has been shown to influence the proliferation and activation of lymphocytes, which are crucial components of the adaptive immune response. Research indicates that L-ornithine can have a suppressive effect on the activation of cytotoxic T lymphocytes (CTLs). nih.govoup.com One study found that L-ornithine strongly inhibited the activation of CTLs in mixed leukocyte cultures, although this effect was not due to general toxicity. nih.gov The suppressive effect appears to be selective for the differentiation of CTL effector cells. oup.com
Conversely, L-ornithine's metabolic products are essential for immune cell function. Ornithine is a precursor for polyamines, which are critical for cell growth and proliferation. pnas.org Ornithine decarboxylase (ODC), the enzyme that converts ornithine to putrescine (a polyamine), plays a role in macrophage activation. pnas.orgnih.gov Macrophages can be broadly categorized into pro-inflammatory M1 and anti-inflammatory M2 phenotypes. ODC and its product, putrescine, have been shown to regulate M1 macrophage activation. nih.gov
The following table details the effects of L-ornithine on key immune cells:
| Immune Cell | Effect of L-ornithine | Research Finding |
| Cytotoxic T Lymphocytes (CTLs) | Suppression of activation | L-ornithine selectively inhibits the differentiation of CTL effector cells. nih.govoup.com |
| Macrophages | Regulation of activation | The L-ornithine-derived polyamine, putrescine, is a regulator of M1 macrophage activation. pnas.orgnih.gov |
Dysregulation of the ornithine cycle has been observed in conditions associated with a "cytokine storm," such as severe COVID-19. nih.gov In these cases, elevated levels of pro-inflammatory cytokines like IL-6 and IL-8 were correlated with an increase in ornithine. nih.gov This suggests a link between ornithine metabolism and the intensity of the inflammatory response.
Furthermore, metabolites derived from L-ornithine, such as polyamines, can influence cytokine expression. Polyamines have been reported to inhibit the synthesis of pro-inflammatory cytokines, including IL-6, CXCL10, IL-1β, and TNF-α. frontiersin.org In the context of obesity-related inflammation, gut microbiota-derived L-ornithine and its metabolites, spermine and spermidine, were found to reduce inflammatory cytokines in macrophages by inhibiting signaling pathways like NF-κB and AKT. researchgate.net
The following table summarizes the influence of L-ornithine and its metabolites on cytokine production:
| Cytokine | Effect | Context |
| IL-6, IL-8 | Correlated with increased ornithine | Observed in severe inflammatory conditions like COVID-19. nih.gov |
| IL-6, CXCL10, IL-1β, TNF-α | Inhibition by polyamines (ornithine metabolites) | Polyamines can suppress the synthesis of these pro-inflammatory cytokines. frontiersin.org |
Regulation of Cellular Proliferation, Differentiation, and Apoptosis
L-ornithine is a key player in cellular proliferation, differentiation, and apoptosis (programmed cell death), primarily through its role as a precursor for the synthesis of polyamines. Polyamines are essential for cell growth and are often found at elevated levels in rapidly proliferating cells, including cancer cells. researchgate.netresearchgate.net
The enzyme ornithine decarboxylase (ODC) catalyzes the conversion of ornithine to putrescine, the first step in polyamine biosynthesis. pnas.org Increased ODC activity is frequently observed in cancer cells and is a target for cancer therapy. biocrates.com In the context of cancer, increased arginase activity can lead to higher levels of L-ornithine, which in turn fuels the production of polyamines, promoting cancer cell migration, invasion, and proliferation. researchgate.net
Conversely, under certain conditions, L-ornithine and its related metabolic pathways can contribute to apoptosis. For instance, L-ornithine has been shown to protect human proximal tubular cells from apoptosis induced by oxidative stress. nih.gov It achieves this by activating Ca2+ signaling, which inhibits the downstream mechanisms of reactive oxygen species (ROS) formation and the expression of pro-apoptotic proteins. nih.gov In contrast, arginine deprivation, which can be influenced by ornithine metabolism, can induce apoptosis in cancer cells. mdpi.com
The following table outlines the dual role of L-ornithine in cellular processes:
| Cellular Process | Role of L-ornithine | Mechanism |
| Proliferation | Promotes | Serves as a precursor for polyamines, which are essential for cell growth. researchgate.netresearchgate.net |
| Apoptosis | Can be protective or involved in induction | Protects against oxidative stress-induced apoptosis in certain cells; its metabolic context can influence apoptosis in cancer cells. nih.govmdpi.com |
Role in Energy Metabolism and Oxidative Stress Response
L-ornithine plays a multifaceted role in energy metabolism and the cellular response to oxidative stress. It is involved in key metabolic pathways that influence energy production and the management of metabolic byproducts.
Oral administration of L-ornithine has been shown to promote lipid metabolism. nih.gov One study found that L-ornithine supplementation led to changes in serum levels of triacylglycerol, ketone bodies, and free fatty acids, indicating an impact on lipid utilization for energy. nih.gov Ornithine lipids, which are phosphorus-free membrane lipids found in many bacteria, contain a 3-hydroxy fatty acyl group attached to the α-amino group of ornithine. bohrium.comnih.gov The biosynthesis of these lipids involves the transfer of fatty acyl groups to ornithine. oup.com
In terms of amino acid metabolism, L-ornithine is a central intermediate in the urea cycle, which is crucial for the detoxification of ammonia, a byproduct of amino acid catabolism. creative-proteomics.comwikipedia.org L-ornithine is synthesized from L-arginine and is a precursor for the synthesis of other amino acids such as proline and glutamate (B1630785). creative-proteomics.comresearchgate.net The metabolism of L-ornithine is interconnected with the tricarboxylic acid (TCA) cycle, a key energy-producing pathway. nih.gov
The following table summarizes the impact of L-ornithine on metabolic pathways:
| Metabolic Pathway | Effect of L-ornithine | Key Findings |
| Lipid Metabolism | Promotes | Alters serum levels of triacylglycerol, ketone bodies, and free fatty acids. nih.gov |
| Amino Acid Metabolism | Central Intermediate | Key component of the urea cycle for ammonia detoxification and a precursor for other amino acids. creative-proteomics.comresearchgate.netwikipedia.org |
Influence on Mitochondrial Functionality and Homeostasis
L-ornithine, a non-essential amino acid, plays a significant role in mitochondrial function and homeostasis. It can selectively reach and penetrate the mitochondria via the ornithine transporter 1, where it participates in crucial metabolic pathways. mdpi.comnih.govnih.gov A defect in the mitochondrial ornithine transporter can lead to mitochondrial dysfunction and oxidative stress, highlighting the importance of L-ornithine in maintaining mitochondrial health. mdpi.comnih.gov
Research has demonstrated that L-ornithine, particularly in the form of L-Ornithine L-Aspartate (LOLA), can improve mitochondrial functions, especially under conditions of cellular stress. nih.govnih.gov In in vitro models of Parkinson's disease using human neuroblastoma cells, LOLA was shown to restore mitochondrial function by influencing several key parameters. mdpi.comnih.govresearchgate.net These studies revealed that LOLA could positively impact mitochondrial calcium content, maintain the mitochondrial membrane potential, and reduce the production of mitochondrial reactive oxygen species (ROS). mdpi.comnih.govresearchgate.net By interfering with mitochondrial mechanisms related to the production of ROS and reactive nitrogen species (RNS), LOLA promotes the functional recovery of mitochondria. nih.govconsensus.app
The table below summarizes the effects of L-Ornithine L-Aspartate (LOLA) on mitochondrial function in cellular models of Parkinson's Disease.
| Mitochondrial Parameter | Effect of LOLA Treatment | Observed Outcome in Cellular Models | Reference |
| Mitochondrial Calcium Content | Modulation | Restores homeostasis | mdpi.comnih.govresearchgate.net |
| Mitochondrial Membrane Potential | Improvement | Counteracts depolarization | mdpi.comnih.govresearchgate.net |
| Mitochondrial ROS Production | Reduction | Decreases oxidative stress | mdpi.comnih.govresearchgate.net |
Auxiliary Detoxification Mechanisms Beyond Ammonia
While L-ornithine is a key component of the urea cycle, which is central to the detoxification of ammonia, its role in detoxification extends to other cellular insults, particularly oxidative stress. creative-proteomics.commetwarebio.compatsnap.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. L-ornithine has been shown to contribute to the mitigation of oxidative stress. researchgate.net
Studies have indicated that L-ornithine can protect cells from damage induced by oxidative agents. nih.govresearchgate.net For instance, in human proximal tubular cells, L-ornithine-induced signaling was found to protect against ROS production. nih.gov This protective effect is linked to its ability to modulate intracellular signaling pathways that can counteract the damaging effects of ROS. nih.gov Furthermore, L-ornithine supplementation has been investigated for its potential to reduce oxidative stress in various conditions, suggesting a broader role in cellular detoxification beyond its primary function in the urea cycle. nih.gov In some contexts, L-ornithine administration has been shown to induce oxidative stress, indicating its effects can be context-dependent. researchgate.net
Modulation of Cellular Signaling Pathways and Gene Expression
L-ornithine is involved in the modulation of various cellular signaling pathways and can influence gene expression. One of the key pathways affected by L-ornithine is calcium (Ca2+) signaling. nih.gov Research has shown that L-ornithine can activate the calcium-sensing receptor (CaSR), a G-protein coupled receptor, leading to an increase in intracellular Ca2+ concentration. nih.govnih.gov This activation triggers a receptor-operated Ca2+ entry (ROCE) pathway, which in turn can reverse the downstream effects of ROS-mediated cell death. nih.gov The activation of this signaling cascade by L-ornithine can ultimately lead to the activation of mitogen-activated protein kinase p38, contributing to its protective effects on cells. nih.gov
Beyond its role in signaling, L-ornithine levels can also impact gene expression. For example, in Saccharomyces cerevisiae, a limitation of arginine, which is metabolically linked to ornithine, signals an increased expression of several genes, including HIS3, TRP5, CPA1, and CPA2. nih.gov This response is dependent on the GCN4 protein, a key transcriptional activator of amino acid biosynthetic genes. nih.gov This indicates that fluctuations in the intracellular pool of ornithine and related amino acids can serve as a signal to regulate the expression of genes involved in amino acid metabolism. nih.gov
Contribution to Plant Stress Response Mechanisms (e.g., Abiotic Stress Tolerance)
L-ornithine plays a crucial role in the mechanisms that plants employ to respond to and tolerate abiotic stresses such as salinity and drought. nih.govnih.gov One of the primary ways it contributes to stress tolerance is by serving as a precursor for the synthesis of compatible solutes, particularly proline and polyamines. nih.govnih.govbohrium.com These molecules accumulate in plant cells under stress and help to maintain osmotic balance, stabilize cellular structures, and scavenge reactive oxygen species. bohrium.comnih.gov
The following table summarizes the findings from studies on the role of L-ornithine in plant abiotic stress tolerance.
| Gene/Metabolite Manipulation | Plant Species | Observed Effect on L-Ornithine Levels | Resulting Phenotype | Reference |
| Overexpression of tomato N-acetyl-L-glutamate synthase (SlNAGS1) | Arabidopsis thaliana | Increased accumulation | Enhanced tolerance to salt and drought stress | nih.govnih.gov |
| Exogenous application of L-ornithine | Common Bean (Phaseolus vulgaris) | - | Mitigation of oxidative stress | researchgate.net |
| Overexpression of mouse ornithine decarboxylase | Arabidopsis thaliana | Rapid utilization | Altered amino acid profiles, potential for stress response modulation | oup.comnih.gov |
L Ornithine in Pathophysiological Conditions and Clinical Research Contexts
Urea (B33335) Cycle Disorders and Hyperammonemia Syndromes
L-ornithine is a key intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849), a toxic byproduct of protein metabolism. caringsunshine.com Disruptions in this cycle, often due to genetic defects, lead to the accumulation of ammonia in the blood, a condition known as hyperammonemia, which has severe neurotoxic effects. nih.govmedscape.com
The urea cycle involves a series of five enzymatic reactions. plos.org Genetic deficiencies in any of these enzymes can disrupt the cycle and cause hyperammonemia. plos.org Two of the most significant deficiencies involve Ornithine Transcarbamylase (OTC) and Carbamoyl (B1232498) Phosphate (B84403) Synthetase I (CPS1).
Carbamoyl Phosphate Synthetase I (CPS1) Deficiency : CPS1 catalyzes the first and rate-limiting step of the urea cycle, converting ammonia into carbamoyl phosphate in the mitochondria. plos.orgnucdf.org A complete deficiency of CPS1 results in the rapid development of severe hyperammonemia shortly after birth. nucdf.orgnih.gov Patients with partial CPS1 deficiency may present later in life, often triggered by metabolic stressors like infection or starvation. nucdf.org
Ornithine Transcarbamylase (OTC) Deficiency : OTC is a mitochondrial enzyme that combines carbamoyl phosphate with L-ornithine to produce citrulline. nucdf.orgnewenglandconsortium.org As the most common urea cycle disorder, OTC deficiency is an X-linked genetic condition, meaning it primarily affects males more severely. nucdf.orgnewenglandconsortium.org A complete deficiency leads to severe hyperammonemia within the first few days of life. nucdf.org Females who are carriers of the genetic mutation may experience a range of symptoms, from being asymptomatic to having severe presentations. nucdf.orgnewenglandconsortium.org In both CPS1 and OTC deficiencies, the inability to properly incorporate ammonia into the urea cycle leads to its accumulation in the bloodstream. plos.org
| Enzyme Defect | Affected Step in Urea Cycle | Inheritance Pattern | Key Biochemical Markers |
| CPS1 Deficiency | Conversion of ammonia to carbamoyl phosphate | Autosomal Recessive | High ammonia, low citrulline, low arginine, normal or low urinary orotic acid. nih.gov |
| OTC Deficiency | Condensation of carbamoyl phosphate and ornithine to form citrulline | X-linked | High ammonia, high glutamine, low citrulline, significantly elevated urinary orotic acid. newenglandconsortium.orgmedscape.com |
Ammonia is a potent neurotoxin, and elevated levels in the blood can cross the blood-brain barrier, leading to severe neurological consequences. nih.govnih.gov The neurotoxicity of ammonia is multifaceted, affecting neurotransmission, cerebral energy metabolism, and intracellular pH. nih.gov Hyperammonemia can lead to a spectrum of neurological and psychiatric symptoms. nih.gov
Acute hyperammonemia, particularly in neonates, can cause cerebral edema, leading to brain herniation and potentially death if not treated immediately. nih.govucdinmind.com Chronic or recurrent episodes of elevated ammonia can result in irreversible brain damage, leading to long-term neurological disabilities. ucdinmind.comresearchgate.net
Common Neurological Manifestations of Hyperammonemia
| Symptom Category | Specific Manifestations |
|---|---|
| Cognitive & Behavioral | Impaired memory, shortened attention span, intellectual impairment, personality changes, disorientation, combativeness. medscape.comnih.gov |
| Motor & Neuromuscular | Ataxia, gait abnormalities, seizures, asterixis (rare). medscape.comnih.gov |
| Consciousness & Arousal | Lethargy, somnolence, sleep-wake inversions, stupor, coma. medscape.commedscape.comnih.gov |
| Physiological | Vomiting, hyperventilation, respiratory distress. medscape.com |
Research indicates that high ammonia levels can alter several amino acid pathways and neurotransmitter systems in the developing brain, causing neuronal loss and impairing axonal and dendritic growth. researchgate.net This can result in cortical atrophy, ventricular enlargement, and demyelination, which are responsible for cognitive impairment, seizures, and cerebral palsy. researchgate.net
Hepatic Dysfunctions and Liver Diseases
The liver is the central organ for ammonia detoxification via the urea cycle. newenglandconsortium.org In various liver diseases, this capacity is compromised, leading to hyperammonemia and associated complications. L-ornithine, often in the form of L-ornithine L-aspartate (LOLA), plays a significant role in research contexts aimed at managing these conditions. caringsunshine.comcaringsunshine.com
Cirrhosis involves the replacement of healthy liver tissue with scar tissue, severely impairing the liver's detoxification capacity. clinicaltrials.gov This dysfunction, combined with the formation of collateral blood vessels that bypass the liver, allows neurotoxins like ammonia from the gut to reach the systemic circulation and the brain. clinicaltrials.govcochrane.org
This process is central to the pathogenesis of Hepatic Encephalopathy (HE), a serious complication of cirrhosis characterized by a range of neuropsychiatric impairments, from subtle changes (minimal HE) to overt confusion and coma. cochrane.orgelsevier.es Ammonia is considered a key neurotoxin in triggering HE. elsevier.es L-ornithine L-aspartate (LOLA) is thought to lower ammonia levels by providing substrates for the two primary ammonia-detoxifying pathways in the liver: urea synthesis (via L-ornithine) and glutamine synthesis (via L-aspartate). elsevier.esnih.gov By stimulating these pathways, LOLA helps to reduce the systemic ammonia load, which may improve the symptoms of HE. caringsunshine.comelsevier.es
Metabolic-Dysfunction Associated Steatotic Liver Disease (MASLD), formerly known as Non-alcoholic Fatty Liver Disease (NAFLD), is a common chronic liver condition. nih.gov As the disease progresses to non-alcoholic steatohepatitis (NASH), it is associated with inflammation, oxidative stress, and alterations in ammonia metabolism. frontiersin.orgresearcher.life Studies suggest that even in the absence of cirrhosis, NASH can lead to perturbations in hepatic ammonia detoxification pathways and hyperammonemia. frontiersin.orgresearchgate.net
Research into L-ornithine L-aspartate (LOLA) suggests potential hepatoprotective properties in the context of MASLD. The proposed mechanisms extend beyond ammonia reduction and include the metabolic transformation of L-ornithine and L-aspartate into other crucial compounds. nih.gov
Potential Mechanisms of LOLA in MASLD/NASH
| Metabolite | Proposed Action |
|---|---|
| Glutamine | Plays a role in ammonia detoxification and cellular metabolism. nih.gov |
| Arginine | Precursor for nitric oxide (NO), which may improve hepatic microcirculation. nih.govnih.gov |
| Glutathione | A major endogenous antioxidant that helps prevent lipid peroxidation and counteracts oxidative stress. nih.govnih.govnih.gov |
A clinical trial showed that treatment with oral LOLA resulted in a reduction in liver enzyme activities and triglycerides in patients with fatty liver. nih.gov Animal model studies also suggest that early intervention with LOLA might prevent myosteatosis (fatty infiltration of muscle) associated with NASH, indicating a potential beneficial impact on skeletal muscle. frontiersin.orgresearcher.life
In various forms of liver injury, including toxic hepatitis and MASLD, elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are common indicators of hepatocellular damage. L-ornithine contributes to hepatic detoxification primarily through its role in the urea cycle, facilitating the conversion of toxic ammonia into excretable urea. caringsunshine.comcreative-proteomics.com
Clinical research has shown that L-ornithine L-aspartate (LOLA) can lead to a reduction in the activity of elevated liver enzymes in patients with fatty liver disease. nih.gov Beyond its primary role in ammonia detoxification, L-ornithine supports broader hepatic detoxification processes by aiding in the removal of metabolic byproducts. creative-proteomics.com This is particularly important in conditions of impaired liver function, where efficient detoxification is critical to prevent systemic toxicity. creative-proteomics.com The combination of L-ornithine with L-arginine has also been studied for its potential synergistic effects in protecting the liver from toxic damage and supporting protein synthesis. usmf.md
Muscle Metabolism and Wasting Syndromes
L-ornithine and its derivatives have been investigated for their potential role in muscle metabolism, particularly in conditions associated with muscle wasting and in the context of physical performance. The primary mechanisms of interest revolve around protein dynamics and the mitigation of metabolic byproducts that contribute to fatigue.
Sarcopenia, the age-related loss of skeletal muscle mass and function, is characterized by an imbalance in muscle protein turnover, where the rate of protein breakdown surpasses synthesis. nih.govfrontiersin.org Nutritional strategies are explored to counteract this decline. nih.gov Ornithine alpha-ketoglutarate (B1197944) (OKG), a salt combining L-ornithine and alpha-ketoglutarate, has been a focus of research in this area. caringsunshine.comcaringsunshine.com
OKG is considered a precursor to several amino acids, including glutamine, arginine, and proline, and has been shown to increase the secretion of anabolic hormones like insulin (B600854) and growth hormone. nih.govresearchgate.net This hormonal response is a proposed mechanism for its potential anabolic action. Research, particularly in clinical settings involving trauma, surgery, or malnutrition, suggests that OKG may help reduce muscle protein breakdown and preserve lean body mass. caringsunshine.comcaringsunshine.com Some clinical trials have indicated that OKG supplementation can improve nitrogen balance, a key indicator of protein metabolism. caringsunshine.com
In specific conditions like cirrhosis, where sarcopenia is a common complication, hyperammonemia (elevated ammonia levels) is directly implicated in muscle wasting. nih.govresearchgate.net Ammonia can induce muscle dysmetabolism by increasing the expression of myostatin, a protein that inhibits muscle growth. nih.govresearchgate.net The compound L-ornithine L-aspartate (LOLA) has been shown to lower ammonia levels, and in cirrhotic patients, it may limit this ammonia-induced sarcopenia by improving muscle protein synthesis. nih.govnih.gov
Table 1: Investigated Mechanisms of L-Ornithine Derivatives in Muscle Protein Dynamics
| L-Ornithine Derivative | Proposed Mechanism of Action | Context of Study | Key Findings |
| Ornithine Alpha-Ketoglutarate (OKG) | Stimulates secretion of anabolic hormones (insulin, growth hormone); acts as a precursor for glutamine and arginine. nih.govcaringsunshine.comresearchgate.net | Sarcopenia, clinical catabolic states (e.g., trauma, surgery). caringsunshine.comcaringsunshine.com | May help preserve lean body mass, reduce muscle protein breakdown, and improve nitrogen balance. caringsunshine.comsoulperformancenutrition.com |
| L-Ornithine L-Aspartate (LOLA) | Lowers circulating ammonia levels, which are implicated in muscle wasting. nih.govnih.gov | Sarcopenia in patients with chronic liver disease/cirrhosis. nih.govnih.gov | Improves muscle protein synthesis and function by mitigating ammonia-induced muscle damage. nih.govnih.gov |
During intense physical exercise, ammonia is produced as a byproduct of protein and amino acid metabolism in skeletal muscles. nbinno.comnii.ac.jp The accumulation of ammonia is a significant contributor to both central and peripheral fatigue, impairing muscle function and leading to a decline in exercise performance. nbinno.comnbinno.com L-ornithine plays a crucial role in the urea cycle, the primary metabolic pathway for detoxifying ammonia by converting it into urea for excretion. nbinno.comcaringsunshine.comcreative-proteomics.com
By supporting the urea cycle, L-ornithine supplementation is hypothesized to enhance the clearance of ammonia, thereby delaying the onset of fatigue. nbinno.comcaringsunshine.com Several studies have investigated this effect. For instance, a 2008 study found that L-ornithine supplementation reduced feelings of fatigue in healthy volunteers during physical exercise, an effect attributed to its role in ammonia metabolism. caringsunshine.com Research suggests that L-ornithine has an anti-fatigue effect by increasing the efficiency of energy consumption and promoting the excretion of ammonia. nih.gov
Table 2: Summary of Research Findings on L-Ornithine and Exercise-Induced Fatigue
| Study Focus | Participant Group | Key Observation | Reported Outcome |
| Ammonia Metabolism During and After Exercise | Healthy young adults | Increased ability to buffer ammonia. nih.gov | No significant improvement in maximal aerobic performance, but plasma glutamate (B1630785) was higher post-exercise. nih.gov |
| Physical Fatigue Modulation | Healthy volunteers | Attenuated subjective feeling of fatigue post-recovery. nih.gov | Suggests an anti-fatigue effect via increased energy efficiency and ammonia excretion. nih.gov |
| Perceived Fatigue Reduction | Healthy volunteers | Reduced perceived fatigue after exercise. caringsunshine.com | The effect is likely due to its role in ammonia metabolism. caringsunshine.com |
| Anaerobic Performance | Healthy individuals | No significant difference in plasma ammonia levels compared to placebo. nii.ac.jp | Potential for improved maximal anaerobic performance, though possibly independent of ammonia metabolism accentuation. nii.ac.jp |
Neurological Disorders
Dysregulation of ornithine metabolism has been observed in several neurological disorders, implicating its pathways in the pathophysiology of both neurodegenerative and neurodevelopmental conditions.
Alzheimer's Disease (AD): In the context of AD, research has highlighted metabolic changes in reactive astrocytes, a type of brain cell. nih.gov Studies suggest that in the AD brain, the urea cycle in these cells becomes overdriven. en-journal.orgresearchgate.net This leads to an overproduction of ornithine and subsequent overexpression of the enzyme ornithine decarboxylase 1 (ODC1). nih.goven-journal.org ODC1 is the key regulatory enzyme in the synthesis of polyamines. nih.gov The increased ODC1 activity leads to the production of putrescine, which is then metabolized into harmful byproducts, including excess γ-aminobutyric acid (GABA), ammonia, and hydrogen peroxide, creating a toxic feedback loop that contributes to neuronal damage and memory impairment. nih.goven-journal.orgresearchgate.net Studies on autopsied human brains have found that ODC activity is significantly increased in the temporal cortex of AD patients. nih.gov
Parkinson's Disease (PD): Alterations in amino acid metabolism are also implicated in PD. cambridge.org Research has found that ornithine levels are elevated in PD patients and that these levels correlate with the severity of the disease. cambridge.org The accumulation of ornithine may be linked to the α-synuclein protein, a key factor in PD pathology, through the polyamine pathway. cambridge.org Polyamines, derived from ornithine, can contribute to the aggregation and fibril formation of α-synuclein. cambridge.org Furthermore, preclinical studies using PD models have explored the potential of L-ornithine L-aspartate (LOLA) to address mitochondrial dysfunction, a known factor in PD development. mdpi.comresearchgate.net These studies suggest that ornithine might play a role in improving mitochondrial function and preventing dopaminergic neuronal dysfunction. mdpi.com
Attention Deficit Hyperactivity Disorder (ADHD): The role of amino acid metabolism in ADHD is an area of ongoing investigation. webmd.comnews-medical.net Studies analyzing serum amino acid profiles in children with ADHD have yielded mixed results regarding ornithine. One study reported no significant differences in ornithine levels between children with ADHD and neurotypical controls. researchgate.net However, related metabolites in the urea cycle, such as arginine, have been found at significantly higher levels in children with ADHD in some studies. nih.gov The evidence is not yet conclusive, but it suggests that alterations in pathways connected to ornithine may be involved in ADHD pathophysiology. webmd.com
Autism Spectrum Disorder (ASD): Abnormalities in the ornithine/urea cycle have been more consistently reported in children with ASD. nih.gov Research has identified altered levels of key amino acids in this cycle, such as arginine and citrulline, in urine samples from children with ASD. nih.gov Some studies have found that glutamine, glycine, and ornithine levels are altered in children with ASD. mdpi.com A large-scale analysis of plasma amino acid profiles identified a subgroup of ASD children with high levels of taurine, aspartate, glutamic acid, and ornithine. unimi.it Additionally, rare inborn errors of metabolism, such as ornithine transcarbamylase (OTC) deficiency, which leads to hyperammonemia, can present with psychiatric symptoms that mimic those of ASD. nih.gov
Excitotoxicity is a process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate. This process is heavily mediated by the N-methyl-D-aspartate (NMDA) receptor. nih.gov Ornithine is linked to this pathway through its metabolic products, the polyamines (e.g., spermidine (B129725), spermine). nih.gov
Polyamines act as modulators of the NMDA receptor. nih.govnih.gov They can potentiate the receptor's activity, and under pathological conditions such as brain trauma or ischemia, increased polyamine concentrations could play a role in excitotoxic neuronal death. nih.gov Research in neuronal cultures has shown that stimulating NMDA receptors with glutamate can, in turn, increase the activity of ornithine decarboxylase (ODC), the enzyme that initiates polyamine synthesis. nih.gov This suggests a potential feedback mechanism where excitotoxic conditions could upregulate the production of polyamines, further sensitizing NMDA receptors and exacerbating neuronal damage.
Oncological Research and Tumor Biology
L-ornithine and its metabolic pathways are intricately linked to the processes of cell growth, proliferation, and differentiation. In the context of oncology, the dysregulation of these pathways, particularly the polyamine synthesis pathway for which L-ornithine is a direct precursor, is a hallmark of many cancers.
Elevated Ornithine Decarboxylase (ODC) Activity in Carcinogenesis
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, catalyzing the conversion of L-ornithine to putrescine. nih.gov There is substantial evidence indicating that elevated ODC activity is a crucial event in the development of various types of cancer. nih.govaacrjournals.org
In skin carcinogenesis, for instance, elevated expression of ODC in the epidermis is sufficient to promote tumor development. nih.gov Research using transgenic mouse models has demonstrated that inducing ODC activity can stimulate the recruitment of hair follicle bulge stem cells, which may harbor genetic lesions, thereby promoting tumorigenesis. nih.gov Similarly, studies on human gastric cancer have found significantly elevated ODC levels in cancer tissue compared to normal mucosa. aacrjournals.org This increased activity in the surrounding mucosa of a cancer-bearing stomach suggests that it could be a useful marker for assessing the risk of gastric malignancy. aacrjournals.org
The induction of ODC is considered an early and requisite event in the tumor-promoting stage in animal models. aacrjournals.org The mechanisms by which elevated ODC contributes to carcinogenesis are multifaceted, including the stimulation of cell proliferation and, under certain conditions, the generation of reactive oxygen species (ROS) through polyamine catabolism, which can lead to DNA damage. nih.gov However, some studies suggest that the primary role of elevated ODC in promoting tumorigenesis is by stimulating the recruitment of stem cells rather than through ROS generation. nih.gov
| Study Focus | Key Finding | Implication in Carcinogenesis |
| Skin Carcinogenesis | Elevated epidermal ODC activity recruits bulge stem cells. nih.gov | Promotes tumor development from dormant, initiated cells. nih.gov |
| Gastric Cancer | ODC activity is significantly higher in gastric cancer tissue and surrounding mucosa. aacrjournals.org | Mucosal ODC activity may serve as a risk marker for gastric cancer. aacrjournals.org |
| General Carcinogenesis | ODC induction is an early and obligatory event in tumor promotion. aacrjournals.org | High ODC levels are necessary for maintaining the transformed phenotype of cells. psu.edu |
Polyamine Metabolism in Tumor Growth and Progression
Polyamines, including putrescine, spermidine, and spermine (B22157), are small, positively charged organic molecules essential for normal cell growth and proliferation. nih.govaacrjournals.org In cancer, the metabolism of these molecules is frequently dysregulated, leading to elevated intracellular levels that are necessary for transformation and tumor progression. nih.govnih.gov
The tight regulation of polyamine content in normal cells is lost in neoplastic cells, making them more sensitive to the depletion of polyamines. nih.gov This dependency is exploited in cancer research, as depleting polyamines has been shown to inhibit the growth of cancer cells both in laboratory settings and in animal models. aacrjournals.org
Several oncogenic pathways directly influence polyamine metabolism. A primary example is the MYC oncogene, which transcriptionally targets ODC. nih.gov When growth signals lead to increased MYC expression, there is a corresponding increase in ODC mRNA, protein, and activity. This surge provides the necessary polyamines for the rapid proliferation characteristic of cancer cells. nih.gov This interplay underscores the critical role of dysregulated polyamine metabolism in cancers driven by specific oncogenes. nih.gov Furthermore, alterations in polyamine metabolism can affect epigenetic modifications in tumor cells, contributing to their transformation. frontiersin.org The increase of polyamines not only fuels tumor cell proliferation but also inhibits the activity of immune cells, thereby facilitating tumor progression and immune evasion. frontiersin.orgresearchgate.net
ODC as a Molecular Target in Cancer Therapy
Given the critical role of elevated ODC activity and subsequent polyamine accumulation in cancer, the polyamine biosynthetic pathway is a rational and attractive target for therapeutic intervention. nih.govaacrjournals.org The goal of this strategy is to exploit the heightened dependency of cancer cells on polyamines for their survival and growth. nih.gov
Inhibitors have been developed for virtually all enzymes involved in the polyamine metabolic pathway. nih.gov One of the most studied is an irreversible inactivator of ODC. psu.edu Inhibition of ODC activity has been shown to revert the transformed phenotype of cells in vitro and reduce tumor growth in several animal models, confirming that high levels of ODC are essential for maintaining the cancerous state. psu.edu
Targeting ODC is being explored for both the prevention and treatment of various cancers. nih.govbiocrates.com For example, N-ω-chloroacetyl-L-ornithine (NCAO), an ODC inhibitor, has demonstrated antiproliferative activity in numerous human and mouse cancer cell lines and has shown antitumor effects in mouse models. nih.gov Molecular targeted therapies, which are designed to specifically block signaling proteins active in cancerous tissue, offer a more precise approach with fewer side effects compared to conventional chemotherapy. nih.gov ODC represents a key molecular target within this therapeutic paradigm. biocrates.comnih.gov The development of agents that can effectively and specifically inhibit ODC activity continues to be a promising area of cancer research. psu.edu
Inflammatory and Systemic Disease States
Beyond its role in cancer, L-ornithine metabolism is also significantly perturbed in various inflammatory and systemic diseases, reflecting its central position in amino acid and nitrogen metabolism.
Metabolic Dysregulation in Acute Pancreatitis
Acute pancreatitis (AP) is an acute inflammatory condition of the pancreas. Recent research has highlighted significant metabolic disturbances in the progression of the disease, with ornithine metabolism being a key area of dysregulation. mdpi.comnih.gov
Studies using metabolomics to analyze plasma from AP patients have revealed a distinctive metabolic signature that can help in the early diagnosis of severe acute pancreatitis (SAP). nih.gov This signature is linked to the activation of the ornithine metabolic pathway. nih.gov In animal models, excessive concentrations of certain amino acids, including L-ornithine, can induce acute pancreatitis. mdpi.comfrontiersin.org The L-ornithine-induced SAP model is considered reliable for reproducing the characteristics of human pancreatitis. mdpi.com
Research indicates that the aggravation of AP is associated with an activated ornithine metabolic pathway and insufficient levels of its catabolites within the pancreatic lesion. nih.gov Specifically, while ornithine-associated metabolic enzymes are activated during the inflammatory process, the levels of ornithine catabolites are found to be decreased at later stages of inflammation. nih.gov This dysregulation points to the importance of mitochondrial L-ornithine elevation in pancreatic pathologies. frontiersin.org Furthermore, L-ornithine-induced AP has been shown to cause damage to the blood-brain barrier, suggesting systemic effects beyond the pancreas. nih.gov
| Research Model | Key Finding | Pathophysiological Implication |
| Human AP Patients | Distinct plasma metabolome linked to ornithine metabolism dysregulation. nih.gov | Potential for early diagnosis of severe acute pancreatitis. nih.gov |
| L-ornithine-induced AP (Animal Model) | Activated ornithine pathway with decreased downstream catabolites in pancreatic lesions. nih.gov | AP aggravation is linked to this specific metabolic imbalance. nih.gov |
| L-ornithine-induced AP (Animal Model) | Increased permeability of the blood-brain barrier. nih.gov | Suggests a direct, systemic effect of elevated L-ornithine on endothelial cells. nih.gov |
Ornithine Cycle Perturbations in COVID-19 Associated Metabolic Disorders and Inflammation
The COVID-19 pandemic has brought to light significant metabolic disorders associated with the disease, particularly in severe cases. Longitudinal metabolomics studies of COVID-19 patients have revealed a significant dysregulation of the ornithine cycle (also known as the urea cycle). nih.govfrontiersin.orgnih.gov
In severe COVID-19 patients, the levels of several metabolites in the amino acid metabolism pathway, especially those within the ornithine cycle, were found to be significantly higher than in mild cases. nih.govnih.gov A highly correlated network has been identified, linking ornithine cycle-related metabolites with the "cytokine storm" and coagulation indices characteristic of severe disease. nih.govfrontiersin.org
Specifically, five metabolites related to the ornithine cycle—ornithine, N-acetylornithine, 3-amino-2-piperidone, aspartic acid, and asparagine—showed a high correlation with inflammatory markers and coagulation problems in severe patients. nih.govfrontiersin.orgnih.gov This suggests that the dysregulation of the ornithine cycle may be a potential mechanism contributing to the pathogenicity of COVID-19. nih.govfrontiersin.org The delayed interferon response seen in severe COVID-19 may fail to regulate the urea cycle appropriately, potentially exacerbating tissue damage. biocrates.com While some studies show increased levels of ornithine cycle metabolites, others report decreased plasma levels of ornithine, arginine, and citrulline in COVID-19 patients compared to healthy controls, indicating a complex and dynamic disruption of this crucial metabolic pathway during the course of the infection. eajem.com
Shared Metabolic Dysfunctions in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and Long COVID
Recent research has highlighted significant overlaps in the metabolic symptoms of Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and Long COVID, pointing towards shared underlying metabolic dysfunctions. mdpi.comresearchgate.net Genome-wide metabolic modeling has been utilized to investigate these disturbances, particularly within muscle tissue. mdpi.comresearchgate.net
Studies have identified key metabolic irregularities in patients with ME/CFS and Long COVID. biorxiv.org Notably, there is a marked downregulation of specific amino acid metabolism pathways. mdpi.combiorxiv.org In ME/CFS, the alanine and aspartate metabolism pathway and the arginine and proline metabolism pathway are significantly downregulated. mdpi.comresearchgate.net Further analysis of Long COVID patients revealed a significant downregulation of aspartate in both muscle and blood, especially during post-exertional malaise (PEM). mdpi.comresearchgate.net
Given these findings, L-ornithine, in combination with L-aspartate (a combination known as LOLA), has been proposed as a potential therapeutic candidate to address these metabolic deficiencies. mdpi.combiorxiv.orgomfcanada.ngo L-ornithine, as a metabolic product of arginine, may help restore balance to the downregulated arginine and proline metabolism pathway observed in ME/CFS. mdpi.comomfcanada.ngo Simultaneously, L-aspartate could help replenish the depleted aspartate pool seen in both conditions. mdpi.com
Furthermore, the combined administration could enhance the efficiency of the urea cycle. mdpi.comresearchgate.net This is critical for the removal of ammonia, a metabolic byproduct that may contribute to symptoms like fatigue and cognitive dysfunction common in both ME/CFS and Long COVID. omfcanada.ngohealthrising.org By targeting these shared metabolic dysfunctions, L-ornithine is positioned as a compound of interest for future clinical trials aimed at alleviating symptoms in these complex conditions. mdpi.combiorxiv.org
Table 1: Shared Metabolic Dysfunctions in ME/CFS and Long COVID and the Potential Role of L-Ornithine
| Metabolic Dysfunction | Affected Condition(s) | Observed Change | Proposed Role of L-Ornithine |
|---|---|---|---|
| Arginine and Proline Metabolism | ME/CFS | Downregulation in muscle tissue | As a metabolic product of arginine, L-ornithine may help restore balance to this pathway. mdpi.comomfcanada.ngo |
| Alanine and Aspartate Metabolism | ME/CFS & Long COVID | Downregulation in muscle tissue; significant decrease in aspartate in muscle and blood of Long COVID patients. mdpi.combiorxiv.org | Used in combination with L-aspartate (LOLA) to replenish the aspartate pool. mdpi.com |
| Urea Cycle Efficiency | ME/CFS & Long COVID | Potential impairment leading to ammonia accumulation. omfcanada.ngohealthrising.org | Enhances urea cycle efficiency to improve ammonia detoxification, potentially reducing fatigue. mdpi.comresearchgate.net |
Dermatological Research and Skin Physiology
L-ornithine is a non-proteinogenic amino acid that plays a significant role in various metabolic processes within the skin, influencing everything from urea synthesis in keratinocytes to the structural integrity of the dermal matrix. karger.comcreative-proteomics.com
L-ornithine is crucial for the metabolism of keratinocytes, the primary cells of the epidermis. nih.govkarger.com It is a key intermediate in the synthesis of urea, polyamines, and precursors for collagen. karger.comkarger.com The skin possesses its own arginase activity, which hydrolyzes L-arginine to produce L-ornithine and urea, contributing to the skin's natural moisturizing factors. karger.comfrontiersin.org
In-vitro studies on primary human keratinocytes have investigated the direct effects of L-ornithine on cellular processes. nih.gov Research has shown that L-ornithine can influence the de novo synthesis of urea in these cells. karger.comnih.gov Specifically, the addition of L-ornithine at concentrations of 1 mM or greater was found to decrease the de novo synthesis of urea in keratinocytes. nih.govkarger.com Conversely, at higher concentrations (10 mM or greater), L-ornithine was shown to increase the expression of arginase, the enzyme that generates urea from arginine. nih.govkarger.com These findings suggest a complex regulatory role for L-ornithine in the skin's urea cycle. nih.gov
Table 2: In-Vitro Effects of L-Ornithine on Human Keratinocytes
| L-Ornithine Concentration | Observed Effect | Reference |
|---|---|---|
| ≥ 1 mM | Decrease in de novo urea synthesis. | nih.govkarger.com |
| ≥ 10 mM | Increase in the expression of the arginase enzyme. | nih.govkarger.com |
| Up to 20 mM | No cytotoxic potential observed. | nih.govkarger.com |
L-ornithine contributes to the skin's structural integrity and barrier function through its role as a precursor for key molecules. karger.comluxelab-skincare.com It is a building block for the synthesis of L-proline, an essential amino acid for the production of collagen, the primary structural protein responsible for skin firmness and elasticity. karger.comluxelab-skincare.com
Research in animal models has demonstrated that oral administration of L-ornithine can significantly impact the chemical composition of the skin. nih.gov In one study, a single oral dose of L-ornithine in mice led to a rapid increase in the skin concentrations of L-proline and glycine, both of which are important components of collagen. nih.gov The same study also found significantly increased levels of polyamines (putrescine, spermidine, and spermine) in the skin. nih.gov Polyamines are known to be essential for cell proliferation and differentiation and are believed to enhance the epidermal barrier function. karger.comnih.gov
Table 3: Research Findings on L-Ornithine's Influence on Skin Composition and Function
| Study Type | Key Findings | Implication for Skin | Reference |
|---|---|---|---|
| Animal Study (Mice) | Oral L-ornithine rapidly increased skin concentrations of L-proline and glycine. | Supports collagen synthesis, potentially improving skin elasticity and firmness. | nih.gov |
| Animal Study (Mice) | Oral L-ornithine significantly increased skin concentrations of polyamines (putrescine, spermidine, spermine). | Enhances epidermal barrier function. | nih.gov |
| Human Study | Ornithine ingestion was associated with a significant increase in skin elasticity. | May help counteract the loss of elasticity associated with aging. | researchgate.net |
Advanced Research Methodologies and Future Directions in L Ornithine Studies
Systems Biology and Omics Technologies in L-Ornithine Research
Systems biology approaches, which integrate various high-throughput 'omics' data, provide a holistic view of the complex cellular processes involving L-ornithine. By combining metabolomics, proteomics, and transcriptomics, researchers can construct comprehensive models of metabolic networks, identify regulatory nodes, and uncover novel functions related to L-ornithine.
Metabolomics, the large-scale study of small molecules or metabolites, has become an indispensable tool in L-ornithine research. Both targeted and untargeted approaches are employed to quantify L-ornithine and related compounds in biological samples, offering insights into metabolic fluxes and disease-related perturbations.
Targeted Metabolomics using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the precise and sensitive quantification of L-ornithine and a predefined set of related metabolites. nih.gov This approach is crucial for clinical investigations and for monitoring the efficiency of engineered metabolic pathways. For example, LC-MS/MS methods have been developed for the rapid detection of L-ornithine in human plasma, facilitating studies on the urea (B33335) cycle and other metabolic pathways. nih.gov These methods often involve hydrophilic interaction chromatography (HILIC) for separation, followed by tandem mass spectrometry for detection and quantification, providing high precision with low relative standard deviations. nih.gov
Untargeted Metabolomics offers a comprehensive snapshot of all measurable metabolites in a sample, enabling the discovery of unexpected metabolic changes associated with L-ornithine. nih.gov This hypothesis-generating approach has been used to identify novel biomarkers and understand the systemic effects of metabolic dysregulation. In one study, untargeted metabolomics revealed significant alterations in the arginine and ornithine metabolism pathway in patients with coronary heart disease, highlighting the systemic impact of this pathway. nih.gov
Mass Spectrometry Imaging (MSI) is an innovative technique that visualizes the spatial distribution of molecules directly in tissue sections. springernature.com While its application in clinical proteomics was established first, its potential for imaging metabolites is now widely recognized. springernature.com MSI can map the location of L-ornithine and its derivatives within complex biological structures, providing critical context that is lost in traditional bulk-extraction methods. For instance, MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging) has been used to trace the kinetics of other labeled amino acids in tumor tissues, demonstrating the technology's capacity to reveal local metabolic activity within a tumor and its microenvironment. acu.edu.au This approach holds significant promise for understanding the localized roles of L-ornithine in pathologies like cancer and in organ-specific metabolic processes.
Proteomics, the large-scale analysis of proteins, is critical for identifying and characterizing the enzymes and transport proteins that govern L-ornithine metabolism. By comparing the proteomes of different cell types or organisms under various conditions, researchers can pinpoint key proteins involved in L-ornithine biosynthesis, degradation, and transport.
Recent proteomic analyses have been instrumental in guiding the metabolic engineering of microorganisms for enhanced L-ornithine production. In one study involving Corynebacterium glutamicum, a comparative proteome analysis between a parent strain and an L-ornithine-producing strain identified several promising targets for genetic modulation. nih.gov This led to the overexpression and deletion of specific genes that ultimately improved the L-ornithine yield by over 30%. nih.gov
A significant focus of proteomics in this field is the characterization of transporter proteins. The transport of L-ornithine across the inner mitochondrial membrane is a crucial step in the urea cycle and in linking cytosolic and mitochondrial amino acid pools. Biochemical and proteomic studies have identified and characterized several mitochondrial carriers, including ORC1, ORC2, and SLC25A29 in humans, which transport ornithine and other basic amino acids with varying specificities and affinities. Understanding the structure and function of these transporters is essential for elucidating the mechanisms behind diseases such as hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome, which is caused by mutations in the gene encoding the ORC1 transporter.
The true power of systems biology lies in the integration of multiple 'omics' datasets to build comprehensive models of cellular function. By combining metabolomics, proteomics, and transcriptomics data, researchers can bridge the gap between genotype and phenotype, revealing how genetic information is translated into metabolic action. nih.govnih.gov
A prime example of this integrated approach is a study on erlotinib resistance in pancreatic cancer cells. nih.gov Researchers conducted both untargeted and targeted metabolomic analyses, which revealed significant changes in metabolic pathways related to polyamines, amino acids, and fatty acids. To connect these metabolic shifts to their genetic underpinnings, a transcriptomic analysis was performed. The combined multi-omics data pointed directly to the dysregulation of the polyamine metabolic pathway, identifying ornithine decarboxylase (ODC), the rate-limiting enzyme that converts L-ornithine to putrescine, as a key contributor to drug resistance. nih.gov This type of integrative analysis provides a more holistic understanding of complex biological phenomena and can uncover novel therapeutic targets that would be missed by single-omics approaches. plos.org
Genetic and Metabolic Engineering for Enhanced L-Ornithine Production and Pathway Elucidation
L-ornithine is a valuable non-protein amino acid with applications in the pharmaceutical and food industries. nih.gov Microbial fermentation is an environmentally friendly and sustainable method for its production. nih.gov Consequently, significant research has focused on the genetic and metabolic engineering of various microorganisms to create efficient cell factories for high-yield L-ornithine production.
Several microbial hosts have been engineered for L-ornithine production, with Corynebacterium glutamicum being one of the most prominent.
Corynebacterium glutamicum : This bacterium is a widely used industrial workhorse for amino acid production. Engineering strategies in C. glutamicum typically involve a multi-step process:
Blocking Competing Pathways : Deletion of the proB gene to prevent the conversion of the precursor glutamate (B1630785) into proline. nih.gov
Preventing Product Degradation : Deletion of the argF gene to block the conversion of L-ornithine to citrulline. nih.gov
Deregulation : Deletion of the transcriptional repressor gene argR to release the repression of the arginine biosynthesis operon (argCJBD). nih.gov
Pathway Enhancement : Overexpression of the argCJBD operon to increase the carbon flux towards L-ornithine. nih.gov By combining these strategies and further optimizing cofactor supply (NADPH), researchers have achieved L-ornithine titers as high as 51.5 g/L in fed-batch cultivation. nih.gov
Escherichia coli : As a model organism, E. coli offers rapid growth and ease of genetic manipulation. nih.gov Engineering strategies are similar to those in C. glutamicum, focusing on increasing the precursor pool. For instance, in studies aimed at producing the L-ornithine derivative putrescine, the ornithine biosynthetic genes (argC-E) were overexpressed to enhance the supply of L-ornithine. nih.gov While effective, a key drawback of using E. coli for food and pharmaceutical applications is the production of endotoxins. nih.gov
Bacillus amyloliquefaciens : This bacterium has been successfully engineered to produce L-ornithine from non-grain raw materials like inulin. researchgate.net A modular engineering strategy was applied, which included knocking out the polyglutamate synthase gene to increase the availability of the precursor glutamate and ATP. researchgate.net By coordinating the degradation, precursor competition, and synthesis pathways, and overexpressing an efficient L-ornithine transporter, a final titer of 31.3 g/L was achieved. researchgate.net
| Microbial Host | Key Genetic Modifications | Reported Titer (g/L) |
| Corynebacterium glutamicum | ΔproB, ΔargF, ΔargR, Overexpress argCJBD operon | 51.5 |
| Escherichia coli | Overexpress argC-E (for putrescine production) | 24.2 (putrescine) |
| Bacillus amyloliquefaciens | ΔpgsBCA (polyglutamate synthase), Overexpress L-ornithine transporter | 31.3 |
A major challenge in metabolic engineering is overcoming the cell's natural regulatory mechanisms, such as feedback inhibition and competition for common precursors.
Overcoming Feedback Inhibition : The biosynthesis of L-ornithine is tightly regulated. In many microorganisms, key enzymes in the pathway are allosterically inhibited by downstream products like L-arginine. For example, N-acetyl-L-glutamate kinase (NAGK) is a rate-limiting enzyme that is feedback-inhibited by L-arginine. nih.gov A successful strategy to bypass this is the identification or creation of feedback-resistant enzyme variants. In one study, a single amino acid change (Thr340Ile) in the NAGK of Saccharomyces cerevisiae rendered the enzyme insensitive to arginine inhibition, leading to a significant accumulation of intracellular L-ornithine. acs.org Another target is ornithine acetyltransferase (encoded by argJ), which can be inhibited by L-ornithine itself. nih.gov Additionally, enhancing the export of L-ornithine from the cell by overexpressing transporter proteins can alleviate intracellular feedback inhibition. researchgate.net
Overcoming Precursor Competition : L-ornithine synthesis competes with other metabolic pathways for the central precursor, L-glutamate. The most common strategy to address this is to block or attenuate competing pathways. As mentioned, the deletion of proB, which encodes γ-glutamyl kinase, is a powerful strategy to shut down the competing L-proline biosynthesis pathway, redirecting glutamate towards L-ornithine production. nih.gov Beyond blocking competition, efforts are also focused on increasing the supply of key precursors. This includes engineering the central carbon metabolism to produce more L-glutamate and ensuring an ample supply of the essential cofactor NADPH, which is required in the L-ornithine biosynthetic pathway. nih.gov
In Vitro and Ex Vivo Models for Cellular and Molecular Investigations
In vitro and ex vivo models are fundamental in elucidating the cellular and molecular mechanisms of L-ornithine. These systems allow for controlled investigations into metabolic pathways, cellular signaling, and transport mechanisms, providing a foundational understanding of L-ornithine's physiological roles.
Application of Human and Animal Cell Lines (e.g., Keratinocytes, HepG2 Cells, CHO Cells, GLUTag Cells, Myotube Preparations)
A variety of specialized human and animal cell lines have been employed to investigate the multifaceted effects of L-ornithine in different physiological contexts.
Keratinocytes: Primary human keratinocytes have been utilized to study the role of L-ornithine in skin metabolism. Research has shown that L-ornithine is crucial for metabolic processes within these cells, particularly in the synthesis of urea, polyamines, and precursors for collagen synthesis physiology.org. Studies have demonstrated that L-ornithine can influence the de novo synthesis of urea and the expression of arginase, a key enzyme in the urea cycle, in a concentration-dependent manner in these cells physiology.org.
HepG2 Cells: The human hepatoma cell line, HepG2, serves as a valuable model for liver function and metabolism. In the context of L-ornithine research, HepG2 cells have been used to model conditions like steatosis and insulin (B600854) resistance nih.govresearchgate.net. Studies using this cell line have shown that L-ornithine-L-aspartate (LOLA) can beneficially modulate the expression of genes related to fatty acid metabolism and reduce the release of ammonia (B1221849) nih.govmdpi.com. Additionally, research on HepG2 cells has revealed that L-ornithine can stimulate albumin secretion, an effect mediated through the polyamine synthesis pathway, suggesting a role for L-ornithine at a pre-translational level nih.gov.
CHO Cells: Chinese Hamster Ovary (CHO) cells are a cornerstone of biopharmaceutical production and research. In L-ornithine studies, they are often used to investigate cellular growth and protein synthesis. L-ornithine is frequently added as a supplement to CHO cell culture media, where it has been shown to promote healthy cell growth and enhance the yield of recombinant proteins nih.govcreative-proteomics.com. Furthermore, CHO cells have been instrumental in studying the transport of polyamines, which are synthesized from L-ornithine, providing insights into how intracellular polyamine levels regulate their own uptake cochrane.org.
GLUTag Cells: GLUTag cells, a murine enteroendocrine L-cell line, are a critical tool for studying the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis researchgate.netox.ac.uk. Research has consistently shown that L-ornithine stimulates GLP-1 secretion from GLUTag cells mdpi.comspbu.ru. This effect is mediated through the G protein-coupled receptor GPRC6A, establishing a direct link between this amino acid and hormonal regulation of metabolism mdpi.comnih.gov.
Myotube Preparations: Myotubes, differentiated from myoblast cell lines like C2C12, serve as an in vitro model for skeletal muscle fibers. In this context, L-ornithine has been studied for its role in muscle metabolism. Research has shown that ornithine is produced and released during the myogenic differentiation of C2C12 cells, suggesting it could serve as a marker for myoblast growth and differentiation nih.gov. Studies using cultured rat skeletal muscle cells have also confirmed that these cells possess arginase activity and can actively synthesize ornithine and urea from arginine, highlighting a localized urea cycle-like activity in muscle tissue nih.gov.
Table 1: Summary of L-Ornithine Research in Various Cell Lines
| Cell Line | Organism | Cell Type | Key Research Application/Finding |
|---|---|---|---|
| Keratinocytes | Human | Epidermal | Investigating L-ornithine's role in urea synthesis, polyamine production, and collagen precursor synthesis physiology.org. |
| HepG2 | Human | Hepatoma (Liver) | Modeling liver metabolism, steatosis, and insulin resistance; studying effects on ammonia release and albumin secretion nih.govnih.gov. |
| CHO | Hamster | Ovary (Epithelial) | Used as a supplement to promote cell growth and enhance recombinant protein production; studying polyamine transport nih.govcochrane.org. |
| GLUTag | Mouse | Enteroendocrine L-cell | Studying the stimulation of GLP-1 secretion via the GPRC6A receptor mdpi.comspbu.runih.gov. |
| Myotubes (C2C12) | Mouse | Myoblast (Skeletal Muscle) | Investigating ornithine production during myogenic differentiation and its role in muscle metabolism nih.govnih.gov. |
Utilization of Poly-L-Ornithine as a Cell Culture Substrate in Neural and Other Cell Systems
Poly-L-ornithine (PLO), a synthetic polymer of L-ornithine, is widely used as a coating substrate in cell culture to enhance the attachment and adhesion of cells to plastic and glass surfaces nih.gov. Its positively charged nature facilitates the binding of negatively charged cell membranes.
PLO is particularly crucial in neuroscience research for the culture of neural cell types. It is frequently used, often in combination with other extracellular matrix proteins like laminin, to create a bioactive substrate that supports the attachment, differentiation, and outgrowth of neurons, astrocytes, and neural stem/progenitor cells (NSPCs) nih.govguidetopharmacology.orgscholaris.ca. Studies have shown that a PLO substrate can significantly increase the proliferation of NSPCs and induce their preferential differentiation towards neuroblasts and young oligodendrocytes scholaris.ca. Beyond neural systems, poly-L-ornithine has also been optimized as an efficient and inexpensive agent for mediating the transfection of plasmid DNA into cell types that are typically difficult to transfect, such as human keratinocytes nih.gov.
In Vivo Animal Models for Investigating Systemic and Organ-Specific Effects
Animal models are indispensable for understanding the systemic and organ-specific effects of L-ornithine that cannot be fully recapitulated in vitro. Rodent models, primarily rats and mice, are the most commonly used.
Models of Hepatic Encephalopathy (HE): Given L-ornithine's central role in the urea cycle and ammonia detoxification, animal models of HE are critical. The portacaval shunt (PCS) model in rats, which surgically diverts ammonia-rich portal blood from the liver, is used to study ammonia-precipitated encephalopathy. In this model, L-ornithine-L-aspartate (LOLA) has been shown to be effective in preventing coma by reducing plasma ammonia and increasing urea synthesis nih.gov. The bile duct ligation (BDL) model in rats induces biliary cirrhosis and is used to study chronic liver disease (Type C HE) researchgate.netnih.gov. For acute liver failure (Type A HE), models involving hepatic devascularization or the administration of hepatotoxins like azoxymethane are employed nih.gov. In these models, L-ornithine administration has been investigated for its ability to lower ammonia levels and prevent consequent brain edema nih.gov.
Models of Stress: Animal studies have provided foundational evidence for the anti-stress effects of L-ornithine. In mice subjected to restraint stress, oral administration of L-ornithine was found to suppress the secretion of corticosterone, a major stress hormone nih.gov. These findings in animal models, which suggest an alleviation of the hypothalamic-pituitary-adrenal (HPA) axis hyperactivity, have corroborated and provided a mechanistic basis for similar observations in human clinical trials nih.gov.
Models of Metabolism and Fatigue: The impact of L-ornithine on energy metabolism and protein synthesis has been investigated in rats. Oral administration of L-ornithine to rats was shown to increase its concentration in plasma and subsequently affect the phosphorylation of downstream targets of the mTORC1 pathway in the liver, a key regulator of protein synthesis nih.gov. While many performance-related studies are conducted in humans, animal models are used to explore underlying mechanisms. For instance, studies in mice suggest L-ornithine may influence skeletal muscle growth and function, potentially by activating the AKT/mTOR pathway nih.gov.
Human Clinical Investigation Designs and Translational Research Methodologies
Translating preclinical findings into clinical applications requires robust human investigation designs. Research on L-ornithine has utilized several methodologies to assess its efficacy and safety in humans.
Crossover and Parallel-Group Designs: Within the RCT framework, different structures are used. The parallel-group design assigns each group to a different treatment simultaneously nih.govarvojournals.org. In contrast, a crossover design gives all participants each treatment in succession, with a washout period in between. A two-way crossover study was used to assess L-ornithine's effect on physical fatigue induced by cycle ergometer workloads nih.gov.
Specific Stress-Testing Methodologies: To quantify the effects of L-ornithine on psychological stress, standardized methodologies like the Trier Social Stress Test (TSST) have been incorporated into clinical trial designs. The TSST is a protocol used to induce and measure acute psychosocial stress in a laboratory setting, allowing for the objective assessment of physiological responses, such as salivary cortisol levels, alongside subjective mood states nih.govarvojournals.org.
Systematic Reviews: To synthesize the existing evidence on a particular topic, systematic reviews are conducted. This methodology involves a comprehensive search of existing literature to identify all relevant clinical trials, followed by a critical appraisal and integration of the results. A systematic review of clinical studies on orally administered L-ornithine in healthy individuals was performed to assess its safety profile and establish a no-observed-adverse-effect level (NOAEL) wikipedia.org.
Elucidation of L-Ornithine Cellular Transport Mechanisms
The transport of L-ornithine across cellular and mitochondrial membranes is a regulated process mediated by specific carrier proteins, which are essential for its metabolic functions.
Plasma Membrane Transport: L-ornithine is a cationic amino acid, and its transport into cells is primarily handled by members of the Solute Carrier (SLC) 7 family, specifically the Cationic Amino Acid Transporters (CATs) spbu.ruarvojournals.orgresearchgate.net. This transport is largely facilitated by the y+ system, which is selective for cationic amino acids like ornithine, arginine, and lysine physiology.orgnih.gov. The CAT-1 transporter (encoded by the SLC7A1 gene) has been identified as a key player in the transport of L-ornithine across the blood-retinal barrier and is implicated in the pathophysiology of gyrate atrophy, where high ornithine levels become cytotoxic to retinal cells guidetopharmacology.orgresearchgate.net. Other transport systems, such as y+L, can also carry L-ornithine but transport neutral amino acids as well physiology.orgresearchgate.net.
Mitochondrial Transport: The urea cycle involves reactions in both the cytosol and the mitochondrial matrix. Therefore, the transport of L-ornithine from the cytosol into the mitochondria is a critical step wikipedia.org. This is accomplished by specific mitochondrial carrier proteins. The primary mitochondrial ornithine transporters, ORC1 (SLC25A15) and ORC2 (SLC25A2), catalyze an equimolar exchange of cytosolic ornithine for mitochondrial citrulline across the inner mitochondrial membrane nih.govresearchgate.net. This antiport mechanism is vital for the continuous operation of the urea cycle. Deficiencies in these transporters can lead to metabolic disorders such as hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome nih.gov.
Table 2: Key Transporters Involved in L-Ornithine Cellular Transport
| Transporter Family | Specific Transporter(s) | Location | Function |
|---|---|---|---|
| Solute Carrier 7 (SLC7) | CAT-1 (SLC7A1), CAT-2 (SLC7A2) | Plasma Membrane | Mediate uptake of cationic amino acids, including L-ornithine, from the extracellular space into the cytosol (System y+) physiology.orgnih.govresearchgate.net. |
| Solute Carrier 25 (SLC25) | ORC1 (SLC25A15), ORC2 (SLC25A2) | Inner Mitochondrial Membrane | Exchange cytosolic L-ornithine for mitochondrial L-citrulline, linking cytosolic and mitochondrial steps of the urea cycle nih.govresearchgate.net. |
Investigation of Enzyme Kinetics and Inhibitor Development for L-Ornithine Related Enzymes
Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, is crucial for understanding metabolic regulation and for designing therapeutic inhibitors researchgate.netnih.gov. Key enzymes in L-ornithine metabolism, such as Ornithine Decarboxylase and Ornithine Aminotransferase, have been extensively studied.
Ornithine Decarboxylase (ODC): ODC catalyzes the first and rate-limiting step in polyamine biosynthesis, the decarboxylation of ornithine to putrescine. Due to the role of polyamines in cell proliferation, ODC is a major target for cancer therapy. Kinetic studies determine parameters like the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic constant (kcat), representing the turnover number. For human ODC, these parameters have been determined to guide inhibitor design. The development of ODC inhibitors is an active area of research. α-difluoromethylornithine (DFMO, Eflornithine) is a well-known irreversible inhibitor that has been clinically approved mdpi.com. Research focuses on designing novel, more potent inhibitors by creating substrate analogs that bind to the active site researchgate.net.
Ornithine Aminotransferase (OAT): OAT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination of L-ornithine to glutamate-γ-semialdehyde wikipedia.org. It operates via a "ping-pong" kinetic mechanism, involving two half-reactions wikipedia.org. Kinetic properties, including Km values for ornithine and its co-substrate α-ketoglutarate, have been characterized for OAT from various organisms and tissues nih.govwikipedia.org. As OAT is overexpressed in certain cancers like hepatocellular carcinoma (HCC), it has become a therapeutic target. The development of potent and selective OAT inactivators is a key strategy, with mechanistic studies focusing on how these compounds interact with and inhibit the enzyme.
Table 3: Kinetic Parameters for L-Ornithine Related Enzymes
| Enzyme | Organism/Source | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|---|
| Ornithine Decarboxylase (ODC) | Human | L-Ornithine | 0.041 ± 0.003 | 114 ± 2 | |
| Ornithine Aminotransferase (OAT) | Human | L-Ornithine | 1.1 ± 0.1 | 14.8 ± 0.4 | nih.gov |
| Ornithine Aminotransferase (OAT) | Human | α-Ketoglutarate | 1.6 ± 0.2 | 14.8 ± 0.6 | nih.gov |
| Ornithine Aminotransferase (OAT) | Rat Liver | L-Ornithine | 2.8 | - | wikipedia.org |
Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition.
Emerging Therapeutic Strategies Targeting L-Ornithine Metabolism for Disease Management
The central role of L-ornithine in the urea cycle and as a precursor for polyamines, proline, and glutamate has made its metabolic pathways a focal point for developing novel therapeutic strategies. Dysregulation of L-ornithine metabolism is implicated in a range of diseases, including genetic disorders like urea cycle defects, liver diseases, and parasitic infections. Research is actively exploring ways to modulate these pathways for therapeutic benefit.
Ornithine Transcarbamylase Deficiency (OTCD): OTCD is the most common urea cycle disorder, resulting from a deficiency in the enzyme that converts ornithine and carbamoyl (B1232498) phosphate (B84403) to citrulline. nih.gov This leads to hyperammonemia, which can cause severe neurological damage. nih.govnih.gov Current treatments, such as dietary protein restriction and ammonia-scavenging drugs, may not be sufficient to prevent hyperammonemic crises. nih.govmedscape.com Liver transplantation is the only curative option but has significant limitations. nih.gov
Emerging strategies for OTCD focus on correcting the underlying genetic defect:
Gene Therapy: Adeno-associated virus (AAV) vectors are being used to deliver a functional copy of the OTC gene to the liver. Preclinical studies in mouse models have shown that AAV-mediated gene therapy can restore OTC enzyme activity, correct orotic aciduria, and prevent hyperammonemia. nih.gov Liver-directed gene therapy is being investigated as a way to correct the systemic increase in ornithine concentrations associated with related disorders like gyrate atrophy of the choroid and retina (GACR). embopress.org
mRNA Therapy: This approach involves administering messenger RNA (mRNA) that encodes the OTC enzyme. ARCT-810 is an mRNA therapeutic that delivers OTC mRNA to liver cells, aiming to restore urea cycle activity and prevent the buildup of ammonia. patientworthy.com This strategy has been granted Orphan Drug designation by the FDA and has been approved for clinical trials. patientworthy.com
Hepatic Encephalopathy (HE) and Liver Disease: In liver diseases like cirrhosis, the liver's capacity to detoxify ammonia is impaired, leading to hyperammonemia and HE. L-ornithine L-aspartate (LOLA), a stable salt of the two amino acids, is a therapeutic agent that lowers ammonia levels by providing substrates for its detoxification. researchopenworld.comnih.gov L-ornithine acts as an intermediate in the urea cycle, while both L-ornithine and L-aspartate are substrates for glutamine synthesis, another key ammonia removal pathway. researchopenworld.com Recent studies suggest LOLA may also have broader metabolic benefits in non-alcoholic fatty liver disease (NAFLD) by favorably modulating genes related to fatty acid metabolism and improving mitochondrial function. nih.govnih.gov
Parasitic Diseases: The polyamine biosynthesis pathway, which uses ornithine as a starting point, is essential for the growth and proliferation of many disease-causing organisms. mdpi.com This pathway is a promising target for antiparasitic drug design because its enzymes, such as ornithine decarboxylase, are critical for the parasite's survival. mdpi.com Natural products are being investigated for their ability to inhibit these enzymes. For example, Fisetin, found in fruits like strawberries, has shown the ability to suppress the growth of L. infantum parasites by inhibiting arginase, an enzyme in the L-ornithine pathway. mdpi.com
Table 1: Emerging Therapeutic Strategies Targeting L-Ornithine Metabolism
| Therapeutic Strategy | Target Disease(s) | Mechanism of Action | Key Research Findings |
|---|---|---|---|
| Gene Therapy (AAV vectors) | Ornithine Transcarbamylase Deficiency (OTCD), Gyrate Atrophy of the Choroid and Retina (GACR) | Delivers a functional copy of the deficient gene (e.g., OTC) to the liver to restore enzyme activity. nih.govembopress.org | Preclinical mouse models show robust metabolic correction, prevention of hyperammonemia, and improvement in retinal structure and function. nih.govembopress.org |
| mRNA Therapy (e.g., ARCT-810) | Ornithine Transcarbamylase Deficiency (OTCD) | Delivers OTC mRNA to liver cells, enabling transient production of the functional OTC enzyme to detoxify ammonia. patientworthy.com | Granted Orphan Drug designation by the FDA and approved for clinical trials based on preclinical data. patientworthy.com |
| Metabolic Modulation (L-ornithine L-aspartate - LOLA) | Hepatic Encephalopathy (HE), Non-alcoholic Fatty Liver Disease (NAFLD) | Provides L-ornithine and L-aspartate to enhance ammonia detoxification via the urea cycle and glutamine synthesis. researchopenworld.comnih.gov | Reduces plasma ammonia, improves mitochondrial function, and beneficially modulates fatty acid metabolism genes in cellular models of NAFLD. nih.govnih.gov |
| Enzyme Inhibition (e.g., Fisetin) | Parasitic Diseases (e.g., Leishmaniasis) | Inhibits key enzymes in the parasite's polyamine biosynthesis pathway, such as arginase, disrupting growth and proliferation. mdpi.com | Fisetin suppressed the growth of L. infantum promastigotes and intracellular amastigotes at low concentrations. mdpi.com |
Development and Refinement of Analytical Techniques for L-Ornithine and its Metabolites
Accurate quantification of L-ornithine and its related metabolites in biological samples is crucial for diagnosing and monitoring diseases associated with its metabolism, as well as for research purposes. A variety of analytical techniques have been developed and refined to provide the necessary sensitivity, specificity, and throughput.
Chromatography-Based Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of amino acids. Reversed-phase HPLC (RP-HPLC) methods have been developed for the quantitative determination of L-ornithine, often in combination with its salt form, L-aspartate. impactfactor.org These methods typically use a C18 column with a mobile phase consisting of an acid buffer and an organic solvent like acetonitrile, with detection commonly performed using a photodiode-array (PDA) detector at a low UV wavelength (e.g., 210-225 nm). impactfactor.orgresearchgate.net
Hydrophilic Interaction Chromatography (HILIC): HILIC is particularly well-suited for separating polar compounds like ornithine from complex biological matrices such as plasma. nih.gov A common approach involves protein precipitation followed by analysis on a silica column with an isocratic mobile phase. nih.gov This technique is often coupled with tandem mass spectrometry (MS/MS) for highly sensitive and specific detection. nih.gov
Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying L-ornithine due to its high specificity and sensitivity. nih.gov After chromatographic separation (often by HILIC), the analyte is ionized and detected. The use of an isotopically labeled internal standard allows for precise quantification. nih.gov This method is fast, with analysis times of less than four minutes, and can cover a wide range of concentrations found in clinical samples. nih.gov
Electrophoresis:
Capillary Electrophoresis (CE): CE offers a rapid and automated method for determining L-ornithine in human plasma with minimal sample preparation. researchgate.netnih.gov The technique separates amino acids in an uncoated silica capillary based on their electrophoretic mobility. nih.gov UV detection is typically employed, and the method has been validated for linearity and precision, making it suitable for clinical and bioavailability studies. researchgate.netnih.gov
Spectrophotometric and Fluorometric Assays:
Spectrophotometry: Colorimetric methods, often based on the reaction of ornithine with ninhydrin under acidic conditions, provide a simple and cost-effective way to quantify L-ornithine. tsijournals.com This method involves a color development step, and the absorbance is measured at a specific wavelength (e.g., 510 nm). tsijournals.com
Fluorometric Assays: Commercially available kits provide a rapid, specific, and highly sensitive method for measuring total ornithine concentrations in various biological samples. abcam.comabcam.com In these enzyme-based assays, ornithine is converted through a series of reactions to produce a stable fluorescent signal (e.g., Ex/Em = 535/587 nm). abcam.comabcam.com These assays are high-throughput adaptable and can detect ornithine at very low levels (e.g., 50 pmol/well). abcam.comabcam.com
Table 2: Comparison of Analytical Techniques for L-Ornithine
| Technique | Principle | Sample Preparation | Key Advantages | Typical Application |
|---|---|---|---|---|
| HPLC-UV | Separation based on polarity on a stationary phase, followed by UV light absorbance detection. impactfactor.orgresearchgate.net | Protein precipitation, filtration. | Robust, widely available, good for quantifying L-ornithine-L-aspartate formulations. impactfactor.org | Pharmaceutical quality control, analysis of supplements. |
| HILIC-MS/MS | Separation of polar analytes by partitioning between a polar stationary phase and a less polar mobile phase, coupled with mass-based detection. nih.gov | Protein precipitation. | High sensitivity, high specificity, rapid analysis time (<4 min). nih.gov | Clinical diagnostics, metabolic studies in human plasma. |
| Capillary Electrophoresis (CE) | Separation based on the migration of ions in an electric field within a narrow capillary. nih.gov | Minimal; direct analysis of plasma is possible. nih.gov | Rapid, automated, requires minimal sample volume and preparation. researchgate.netnih.gov | Bioavailability and pharmacokinetic studies in human plasma. |
| Fluorometric Assay | Enzyme-coupled reactions convert ornithine to intermediates that react with a probe to generate a fluorescent signal. abcam.comabcam.com | Deproteinization (e.g., spin columns). | Very high sensitivity (picomole range), high-throughput compatible, simple procedure. abcam.comabcam.com | Research on biological fluids and tissue samples. |
| Spectrophotometry (Ninhydrin) | Reaction with acid ninhydrin to form a colored product, with concentration determined by light absorbance. tsijournals.com | Varies; may require specific conditions to avoid interference from other amino acids. | Simple, cost-effective, does not require complex instrumentation. tsijournals.com | Quantification in fermentation broths and simple solutions. |
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to validate L-ornithine biosynthesis pathways in microbial systems?
- Methodology : Use isotopic labeling (e.g., -glutamate) to trace metabolic flux in the urea cycle and arginine biosynthesis pathways. Combine this with gene knockout/knockdown studies (e.g., speE disruption in Corynebacterium glutamicum) to confirm pathway dependencies. Quantitative PCR can validate transcriptional changes in key genes like argB or argF .
Q. How can researchers ensure the stereochemical accuracy of L-ornithine in synthetic or enzymatically derived samples?
- Methodology : Employ chiral chromatography (e.g., HPLC with a chiral stationary phase) and compare retention times with certified standards. For protein-bound studies, use tools like PROCHECK to validate structural integrity in crystallographic or NMR models .
Q. What are the primary challenges in isolating L-ornithine from fermentation broths, and how can they be addressed?
- Methodology : Use cation-exchange chromatography followed by crystallization at controlled pH. Challenges include removing co-eluting metabolites (e.g., citrulline, arginine). Optimize purification via gradient elution and validate purity using mass spectrometry .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the reactivity of L-ornithine derivatives in biochemical pathways?
- Methodology : Perform DFT calculations to analyze Fukui functions and electron density distributions at the α-C atom. Compare reactivity trends of halogen-substituted analogues (e.g., chloro- or fluoro-ornithine) to identify steric/electronic effects. Validate predictions with in vitro enzyme assays (e.g., arginase activity) .
Q. What strategies resolve contradictions in experimental data on NADPH availability and L-ornithine production yields?
- Methodology : Use metabolic flux analysis (MFA) to quantify NADPH turnover in engineered strains (e.g., C. glutamicum with gapC or rocG overexpression). Correlate transcriptional data (RT-qPCR) of NADPH biosynthetic genes (gnd, icd) with intracellular NADPH levels via enzymatic assays. Address discrepancies by testing combinatorial gene integrations .
Q. How does the Box-Behnken design optimize L-ornithine fermentation media, and what statistical tools are critical for analysis?
- Methodology : Apply a three-factor Box-Behnken design (e.g., inulin, peptone, MgSO) to generate a quadratic polynomial model. Use response surface methodology (RSM) in software like Statistica 7.0 to identify optimal component ratios. Validate with shake-flask experiments and ANOVA to confirm model significance .
Q. What role does transcriptional reprogramming play in metabolically evolved strains with enhanced L-ornithine production?
- Methodology : Conduct RNA-seq or microarray analysis on evolved strains (e.g., C. glutamicum APE6937R42) to identify upregulated genes (e.g., ppnK for NADPH synthesis). Cross-reference with flux balance analysis (FBA) to map metabolic shifts. Confirm causality via CRISPR-interference (CRISPRi) targeting specific promoters .
Methodological Considerations Table
Key Research Gaps and Recommendations
- Contradictory Data : Halogen-substituted L-ornithine analogues show unpredictable reactivity patterns in DFT models vs. experimental assays. Resolve via hybrid QM/MM simulations .
- NADPH Dependency : While gapC and rocG enhance NADPH availability, transcriptional regulation of endogenous NADPH pathways (e.g., gnd) remains understudied. Use multi-omics integration to prioritize targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
